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Core Science & Biosynthesis

Foundational

physicochemical properties of N-methoxy-3-methylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of N-methoxy-3-methylbenzamide Introduction Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-methoxy-3-methylbenzamide

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various domains, including antiemetics, antipsychotics, and oncology.[1] The specific arrangement of substituents on the benzamide scaffold dictates the molecule's interaction with biological targets and its overall pharmacokinetic profile. A thorough understanding of a compound's physicochemical properties is therefore not merely academic; it is a fundamental prerequisite for rational drug design and development, directly influencing its absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a comprehensive physicochemical profile of N-methoxy-3-methylbenzamide. It is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of predicted data, authoritative insights into the implications of these properties, and standardized protocols for their experimental validation. By explaining the causality behind experimental choices and grounding all data in verifiable sources, this document aims to serve as a practical and trustworthy resource for advancing research involving this and related compounds.

Chemical Identity and Molecular Structure

Correctly identifying the molecular structure is the first step in any chemical analysis. N-methoxy-3-methylbenzamide is a substituted aromatic amide with a molecular formula of C₉H₁₁NO₂.

  • IUPAC Name: N-methoxy-3-methylbenzamide

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol [2][3]

  • Canonical SMILES: COC(=O)C1=CC(=CC=C1)C

  • InChI Key: A distinct InChIKey could not be found in the available literature for this specific isomer, highlighting the need for thorough characterization upon synthesis.

Caption: 2D Chemical Structure of N-methoxy-3-methylbenzamide.

Summary of Physicochemical Properties

The following table summarizes the key . It is critical to note that due to the specificity of this isomer, most available data are computationally predicted. Experimental verification is strongly recommended.

PropertyValueData TypeSource
Molecular Weight 165.19 g/mol Computed[2][3]
Boiling Point 307.3 ± 25.0 °C (at 760 mmHg)Predicted[4]
Density 1.114 ± 0.06 g/cm³Predicted[5]
logP (Octanol/Water) 1.7Predicted[3]
Water Solubility 2.00e-3 to 3.64e-3 mol/LPredicted[4]
pKa (Basic) -1.60Predicted[4]

Detailed Analysis of Physicochemical Parameters

A deeper understanding of each parameter is essential for predicting the behavior of N-methoxy-3-methylbenzamide in a biological system.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor for cell membrane permeability and overall ADME properties. The predicted logP value of 1.7 suggests that N-methoxy-3-methylbenzamide has moderate lipophilicity.[3] This value is often considered within the desirable range for oral drug candidates, as it suggests a balance between aqueous solubility and lipid membrane permeability, which is necessary for absorption.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to low and variable absorption from the gastrointestinal tract. The predicted solubility for N-methoxy-3-methylbenzamide is in the range of 2.00e-3 to 3.64e-3 mol/L .[4] This indicates that the compound is likely to be sparingly soluble in water. For drug development purposes, this level of solubility might require formulation strategies, such as the use of co-solvents or amorphous solid dispersions, to enhance bioavailability.

Ionization Constant (pKa)

The acid dissociation constant (pKa) determines the extent of a compound's ionization at a given pH. This is crucial as the ionization state affects solubility, permeability, and target binding. The predicted basic pKa of -1.60 indicates that the amide nitrogen is not basic and will be in a neutral form at all physiological pH values.[4] This is typical for amides, where the lone pair on the nitrogen is delocalized by resonance with the carbonyl group. The lack of ionizable groups in the physiological pH range simplifies pharmacokinetic modeling but also means that solubility cannot be readily modulated by pH changes.

Standardized Experimental Protocols

The following protocols describe standard, field-proven methodologies for the experimental determination of the key physicochemical properties. These protocols are designed to be self-validating and provide a robust framework for characterization.

Caption: General experimental workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting point range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.

Methodology:

  • Sample Preparation: Ensure the synthesized N-methoxy-3-methylbenzamide is a finely ground, dry powder.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Aqueous Solubility (Shake-Flask Method)

Rationale: This method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is directly relevant to its behavior in vivo.

Methodology:

  • System Preparation: Add an excess amount of N-methoxy-3-methylbenzamide to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.

  • Phase Separation: Allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation or filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[6] This concentration represents the aqueous solubility.

LogP Determination (Shake-Flask Method)

Rationale: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a robust measure of lipophilicity.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and allowing them to separate. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of N-methoxy-3-methylbenzamide to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

N-methoxy-3-methylbenzamide presents a physicochemical profile, based on predictive data, of a moderately lipophilic and sparingly soluble neutral compound.[3][4] Its predicted logP is within a favorable range for membrane permeability, but its low predicted aqueous solubility may pose challenges for achieving adequate bioavailability. The non-ionizable nature of the molecule at physiological pH provides a stable platform for further modification. While these computational predictions offer valuable initial guidance, they underscore the critical need for experimental validation. The standardized protocols provided in this guide offer a clear pathway for researchers to obtain robust empirical data, which is indispensable for making informed decisions in the complex process of drug discovery and development.

References

  • An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide. Benchchem.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515. PubChem, National Institutes of Health.
  • N-METHOXY-N-METHYLBENZAMIDE CAS#: 6919-61-5. ChemicalBook.
  • N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. PubChem, National Institutes of Health.
  • 3-Methoxybenzamide | C8H9NO2 | CID 98487. PubChem, National Institutes of Health.
  • 3,N-DIMETHOXY-N-METHYLBENZAMIDE | 152121-82-9. ChemicalBook.
  • Benzamide | C7H7NO | CID 2331. PubChem, National Institutes of Health.
  • 3-Methoxy-4-methylbenzamide | C9H11NO2 | CID 23530633. PubChem, National Institutes of Health.
  • 3-Fluoro-N-methoxy-N-methylbenzamide | 226260-01-1. Sigma-Aldrich.
  • N,3-Dimethoxy-N-methylbenzamide Properties. US Environmental Protection Agency (EPA).
  • Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Cheméo.

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanisms of Action of N-methoxy-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-methoxy-3-methylbenzamide is a synthetic molecule featuring a core benzamide scaffold, a chemical structure prevalent in a multitude of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-3-methylbenzamide is a synthetic molecule featuring a core benzamide scaffold, a chemical structure prevalent in a multitude of pharmacologically active compounds. While direct empirical data on the specific biological activity of N-methoxy-3-methylbenzamide is not extensively documented in publicly available literature, its structural motifs suggest plausible interactions with several key biological targets. This technical guide synthesizes existing knowledge on the structure-activity relationships (SAR) of related benzamide derivatives to propose and elaborate on two primary putative mechanisms of action: modulation of central nervous system (CNS) receptors and inhibition of epigenetic enzymes. This document provides a robust theoretical framework and detailed experimental protocols to empower researchers to investigate and validate these hypotheses.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a diverse range of molecules. Its derivatives have found therapeutic applications as antipsychotics, antiemetics, and more recently, as epigenetic modulators in oncology. The physicochemical properties of the benzamide moiety, including its hydrogen bonding capabilities and conformational flexibility, allow for specific and high-affinity interactions with various biological targets. The subject of this guide, N-methoxy-3-methylbenzamide, incorporates this key scaffold with methoxy and methyl substitutions that are known to significantly influence target affinity and selectivity.

Putative Mechanism of Action I: Modulation of CNS Receptors

A significant number of substituted benzamides are known to act as antagonists at dopamine and sigma receptors in the central nervous system. The specific substitution pattern on the benzamide ring is a critical determinant of receptor affinity and subtype selectivity.

Dopamine Receptor Antagonism

The structural similarity of N-methoxy-3-methylbenzamide to known dopamine receptor antagonists suggests it may exhibit activity at these sites. Substituted benzamides, such as sulpiride and amisulpride, are well-established dopamine D2 and D3 receptor antagonists.[1][2] A quantitative structure-activity relationship (QSAR) for some 6-methoxybenzamides has indicated the dominating influence of substituents at the 3-position for D2 receptor binding.[3] Furthermore, a methoxy substituent at the 5-position has been shown to be beneficial for high activity.[3] While N-methoxy-3-methylbenzamide has a 3-methyl and an N-methoxy group, the electronic and steric influences of these groups could facilitate binding to the dopamine receptor pocket.

Sigma Receptor Modulation

Recent studies have highlighted the role of the sigma-2 (σ2) receptor as a promising therapeutic target. Notably, the presence of an electron-donating methoxy group on the benzamide phenyl ring has been shown to favor σ2 affinity and improve selectivity over the σ1 receptor.[4][5] Specifically, a para-methoxy group on a benzamide-isoquinoline derivative dramatically increased σ2 selectivity.[4] The N-methoxy group in N-methoxy-3-methylbenzamide could similarly influence its interaction with sigma receptors.

Proposed Signaling Pathway: Dopamine D2 Receptor Blockade

The diagram below illustrates the hypothesized mechanism of N-methoxy-3-methylbenzamide as a dopamine D2 receptor antagonist.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates NM3B N-methoxy-3-methylbenzamide NM3B->D2R Hypothesized to Block

Caption: Hypothesized blockade of the dopamine D2 receptor by N-methoxy-3-methylbenzamide.

Putative Mechanism of Action II: Epigenetic Enzyme Inhibition

The benzamide moiety is also a key feature in a class of enzyme inhibitors, particularly those targeting histone deacetylases (HDACs) and sirtuins (SIRTs). These enzymes play a crucial role in the epigenetic regulation of gene expression.

Histone Deacetylase (HDAC) Inhibition

Benzamide-based compounds, such as entinostat (MS-275), are known class I selective HDAC inhibitors.[6] The general pharmacophore for these inhibitors includes a zinc-binding group (ZBG), a linker, and a cap group.[7][8] The benzamide group can function as a ZBG, chelating the zinc ion in the active site of the enzyme. Structure-activity relationship studies have shown that an increase in electron density on the benzamide ring enhances inhibitory activity.[9][10] The methoxy and methyl groups on N-methoxy-3-methylbenzamide would donate electron density to the aromatic ring, potentially enhancing its ability to inhibit HDACs.

Sirtuin (SIRT) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases. Some benzamide derivatives have been identified as inhibitors of SIRT2.[11][12][13] For instance, N-methylation of a 3-(N-arylsulfamoyl)benzamide scaffold was found to significantly increase the potency and selectivity for SIRT2.[11][13] This suggests that the N-methoxy group in N-methoxy-3-methylbenzamide could play a role in its potential interaction with sirtuins.

Proposed Signaling Pathway: HDAC Inhibition

The following diagram illustrates the potential mechanism of N-methoxy-3-methylbenzamide as an HDAC inhibitor.

G cluster_nucleus Cell Nucleus Histone Histone Protein Acetyl Acetyl Group Histone->Acetyl Acetylated Lysine DNA DNA Histone->DNA Compacts HDAC Histone Deacetylase (HDAC) Acetyl->HDAC Substrate for HDAC->Histone Deacetylates Gene Gene Transcription HDAC->Gene Suppresses DNA->Gene Regulates Access for NM3B N-methoxy-3-methylbenzamide NM3B->HDAC Hypothesized to Inhibit

Caption: Putative inhibition of histone deacetylase by N-methoxy-3-methylbenzamide.

Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of N-methoxy-3-methylbenzamide, a systematic series of in vitro and cell-based assays is required.

CNS Receptor Binding Assays

Objective: To determine the binding affinity of N-methoxy-3-methylbenzamide for dopamine and sigma receptors.

Protocol: Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membrane fractions from cell lines stably expressing human dopamine D2, D3, D4, and sigma-1 and sigma-2 receptors.

  • Assay Buffer: Prepare appropriate binding buffers for each receptor subtype.

  • Competition Binding:

    • Incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2/D3, [³H]-(+)-pentazocine for sigma-1, [³H]-DTG for sigma-2).

    • Add increasing concentrations of N-methoxy-3-methylbenzamide (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include a non-specific binding control using a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the mixture at the optimal temperature and for the appropriate duration for each receptor.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of N-methoxy-3-methylbenzamide that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of N-methoxy-3-methylbenzamide against HDAC and SIRT enzymes.

Protocol: Fluorogenic HDAC/SIRT Activity Assay

  • Enzyme and Substrate: Obtain recombinant human HDAC (e.g., HDAC1, HDAC2, HDAC3) or SIRT (e.g., SIRT1, SIRT2, SIRT3) enzymes and a corresponding fluorogenic substrate.

  • Assay Buffer: Prepare an appropriate assay buffer for the specific enzyme class. For sirtuin assays, NAD+ must be included as a co-substrate.

  • Inhibitor Preparation: Prepare a serial dilution of N-methoxy-3-methylbenzamide in the assay buffer.

  • Enzyme Reaction:

    • In a microplate, combine the enzyme, assay buffer, and varying concentrations of N-methoxy-3-methylbenzamide.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Include positive controls (known inhibitors like Trichostatin A for HDACs or Sirtinol for SIRTs) and negative controls (vehicle only).

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Stop the reaction and develop the fluorescent signal according to the assay kit manufacturer's instructions.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of N-methoxy-3-methylbenzamide and determine the IC₅₀ value.

Experimental Workflow Diagram

G cluster_validation Experimental Validation Workflow Start N-methoxy-3-methylbenzamide ReceptorAssay CNS Receptor Binding Assays (Dopamine & Sigma) Start->ReceptorAssay EnzymeAssay Enzyme Inhibition Assays (HDAC & SIRT) Start->EnzymeAssay ReceptorData Determine Ki values ReceptorAssay->ReceptorData EnzymeData Determine IC50 values EnzymeAssay->EnzymeData CellAssay Cell-Based Functional Assays (e.g., cAMP measurement, histone acetylation levels) ReceptorData->CellAssay EnzymeData->CellAssay CellData Assess cellular activity CellAssay->CellData Conclusion Elucidate Mechanism of Action CellData->Conclusion

Caption: A streamlined workflow for the experimental validation of N-methoxy-3-methylbenzamide's mechanism of action.

Quantitative Data Summary

As direct experimental data for N-methoxy-3-methylbenzamide is unavailable, the following table presents representative affinity (Ki) and potency (IC₅₀) values for structurally related benzamide derivatives acting on the hypothesized target classes. This data serves as a benchmark for interpreting future experimental results.

Compound ClassTargetRepresentative CompoundKi (nM) or IC₅₀ (nM)
Dopamine Antagonists D3 Receptor(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide21
D4 Receptor(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide2.1
HDAC Inhibitors HDAC1Compound 7j (a novel benzamide derivative)650
HDAC2Compound 7j (a novel benzamide derivative)780
HDAC3Compound 7j (a novel benzamide derivative)1700
SIRT Inhibitors SIRT2N-methylated 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamidePotency significantly increased over parent

Conclusion and Future Directions

This technical guide provides a scientifically grounded, albeit theoretical, exploration of the potential mechanisms of action for N-methoxy-3-methylbenzamide. Based on robust structure-activity relationship data from related compounds, we hypothesize that this molecule could function as a modulator of CNS receptors, specifically dopamine and sigma receptors, or as an inhibitor of epigenetic enzymes like HDACs and sirtuins. The provided experimental protocols offer a clear path for researchers to test these hypotheses and elucidate the true biological activity of N-methoxy-3-methylbenzamide. Future research should focus on the synthesis and in vitro and in vivo characterization of this compound to validate these putative mechanisms and explore its therapeutic potential.

References

  • Ishibashi, K., et al. (1999). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 42(25), 5093-5102. [Link]

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica, 4(2), 73-8. [Link]

  • Hajipour, A. R., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440. [Link]

  • Ghanbari, F., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 737-753. [Link]

  • Choi, H., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2789-2793. [Link]

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some 6-methoxybenzamides having 1-ethyl-2-pyrrolidinylmethyl side chains with respect to the inhibition of [3H]spiperone binding. Acta Pharmaceutica Nordica, 4(2), 73-8. [Link]

  • Valdés-Jiménez, A., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]

  • Valdés-Jiménez, A., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]

  • Hajipour, A. R., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440. [Link]

  • Wank, A., et al. (2018). Pharmacophore model and structures of selected hydroxamic acids and benzamides as HDAC inhibitors and their corresponding PET radiotracers. ResearchGate. [Link]

  • Valdés-Jiménez, A., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]

  • Wang, Y., et al. (2017). Pharmacophore model of HDAC inhibitors and design of novel HDAC inhibitors (5). ResearchGate. [Link]

  • Choi, H., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2789-2793. [Link]

  • Choi, H., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Vrije Universiteit Amsterdam. [Link]

  • Choi, H., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. [Link]

  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485. [Link]

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Foundational

The N-Methoxy-3-methylbenzamide Scaffold: A Pivot Point in C-H Activation & Synthetic Methodology

Executive Summary N-methoxy-3-methylbenzamide represents a specialized class of N-alkoxyamides that has transcended its origins as a simple structural derivative to become a cornerstone in the field of transition-metal-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methoxy-3-methylbenzamide represents a specialized class of N-alkoxyamides that has transcended its origins as a simple structural derivative to become a cornerstone in the field of transition-metal-catalyzed C-H functionalization. Unlike its famous congener DEET (N,N-diethyl-3-methylbenzamide) which serves as a global insect repellent, or the Weinreb amide (N-methoxy-N-methylbenzamide) used for ketone synthesis, the N-methoxy variant is primarily celebrated as a transformable directing group (DG) .

This guide details the discovery, synthesis, and mechanistic utility of N-methoxy-3-methylbenzamide, focusing on its role as a "self-oxidizing" directing group that enables the rapid construction of isoquinolinones and complex heterocycles in modern drug discovery.

Part 1: History and Discovery

The Structural Evolution

The history of N-methoxy-3-methylbenzamide is best understood not as the discovery of a single drug, but as the evolution of a pharmacophore and synthetic tool .[1]

  • 1981 (The Weinreb Era): Steven Weinreb introduced the N-methoxy-N-methyl amide. While revolutionary for acylation, the presence of the N-methyl group precluded certain metal-coordination geometries required for C-H activation.

  • 1940s-1950s (The DEET Connection): The meta-toluic acid scaffold (3-methylbenzoic acid) was validated as a bioactive core with the discovery of DEET. N-methoxy-3-methylbenzamide retains this lipophilic core but alters the amide functionality to introduce unique electronic properties (pKa ~8-9).

  • 2009-2015 (The C-H Activation Renaissance): The true "discovery" of this specific molecule's utility occurred during the explosion of C-H activation research. Researchers, including Guan-Wu Wang and Lutz Ackermann , identified that the N-methoxy group possesses two critical features:

    • Coordination: The oxygen and nitrogen atoms bind effectively to Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru).

    • Lability: The N–O bond is weak (~50-60 kcal/mol). Under catalytic conditions, this bond can cleave, acting as an internal oxidant to regenerate the active metal species without external oxidants.

The "Internal Oxidant" Breakthrough

Prior to the use of N-methoxy amides, C-H activation required stoichiometric external oxidants (like Cu(OAc)2 or Ag2CO3), which generated heavy metal waste. The discovery that N-methoxy-3-methylbenzamide could direct ortho-functionalization and then "sacrifice" its methoxy group to turn over the catalyst marked a paradigm shift toward greener, atom-economical synthesis.

Part 2: Chemical Properties & Synthesis

Physicochemical Profile

The meta-methyl group (3-methyl) provides specific steric advantages, often used in mechanistic studies to probe the regioselectivity of metal insertion (distinguishing between the sterically crowded C2 position and the accessible C6 position).

PropertyValue / DescriptionRelevance
Molecular Formula C₉H₁₁NO₂Core Scaffold
Molecular Weight 165.19 g/mol Fragment-based drug discovery (FBDD) compliant
H-Bond Donors 1 (Amide NH)Critical for metal deprotonation/binding
Electronic Effect N-Methoxy is electron-withdrawingIncreases acidity of NH; facilitates cyclometalation
Reactivity N–O bond cleavageActs as leaving group in annulation reactions
Synthesis Protocol

The synthesis is a robust nucleophilic acyl substitution. To ensure scientific integrity, the following protocol avoids unstable intermediates.

Reaction: 3-Methylbenzoyl chloride + Methoxyamine HCl → N-methoxy-3-methylbenzamide

Detailed Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methoxyamine hydrochloride (1.1 equiv) and DCM (0.2 M).

  • Base Addition: Cool to 0°C. Add Pyridine (2.5 equiv) dropwise. Note: Pyridine acts as both base and nucleophilic catalyst.

  • Acylation: Add 3-Methylbenzoyl chloride (1.0 equiv) dropwise over 15 minutes. The exotherm must be controlled to prevent N,N-diacylation.

  • Workup: Warm to RT and stir for 4 hours. Quench with 1M HCl (to remove pyridine). Wash organic layer with sat.[2] NaHCO₃ and Brine.

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (30% EtOAc in Hexanes).

DOT Diagram: Synthesis Workflow

Synthesis cluster_inputs Reagents cluster_workup Workup & Purification A 3-Methylbenzoyl Chloride P Pyridine / DCM 0°C -> RT A->P B Methoxyamine HCl B->P W1 Acid Wash (1M HCl) P->W1 4h Stirring W2 Recrystallization (EtOAc/Hex) W1->W2 Product N-methoxy-3-methylbenzamide (Target) W2->Product

Figure 1: Step-by-step synthetic pathway for N-methoxy-3-methylbenzamide via Schotten-Baumann conditions.

Part 3: Mechanistic Utility in Drug Discovery

The Directing Group (DG) Mechanism

The primary utility of N-methoxy-3-methylbenzamide in modern research is its ability to direct transition metals (Pd, Rh) to the ortho position (C2 or C6).

Mechanism Breakdown:

  • Coordination: The amide oxygen coordinates to the metal (M).

  • C-H Activation: The metal inserts into the ortho C-H bond, forming a 5-membered metallacycle.

  • Functionalization: An alkyne or alkene inserts into the M-C bond.

  • Reductive Elimination / N-O Cleavage:

    • Standard DG: The metal eliminates, leaving the DG intact.

    • N-Methoxy DG: The metal reduces the N-O bond, expelling MeOH (or a metal-methoxide species) and forming a C-N bond. This results in Isoquinolinones , a privileged scaffold in alkaloids and kinase inhibitors.

Comparison of Amide Directing Groups
Directing GroupStructureOxidant Required?Product Outcome
Carboxamide (-CONH2)Primary AmideYes (External)ortho-Alkylated Amide
Weinreb (-CON(Me)OMe)Tertiary AmideYes (External)ortho-Alkylated Amide
N-Methoxy (-CONHOMe)Secondary AmideNo (Internal) Isoquinolinone (Annulation)

DOT Diagram: C-H Activation & Annulation Cycle

Mechanism Substrate N-methoxy-3-methylbenzamide Complex Coordination Complex (N-O Binding) Substrate->Complex + Cat Cat Rh(III) or Pd(II) Catalyst Cat->Complex Metallacycle 5-Membered Metallacycle (C-H Activation at Ortho) Complex->Metallacycle - HX Insertion 7-Membered Intermediate Metallacycle->Insertion + Alkyne Alkyne Alkyne Insertion Elimination Reductive Elimination & N-O Bond Cleavage Insertion->Elimination Elimination->Cat Regeneration (Active Species) Product Isoquinolinone Derivative (Cyclized Product) Elimination->Product Byproduct MeOH (Leaving Group) Elimination->Byproduct

Figure 2: Rh(III)-catalyzed C-H activation mechanism showing the "internal oxidant" pathway utilizing the N-methoxy bond.

Part 4: Applications and Future Outlook

Fragment-Based Drug Discovery (FBDD)

N-methoxy-3-methylbenzamide serves as a robust fragment. Its lipophilicity (cLogP ~1.5) and distinct vectors for substitution make it an ideal starting point for exploring the binding pockets of:

  • PARP Inhibitors: Benzamide mimics that bind to the nicotinamide pocket.

  • Kinase Inhibitors: The isoquinolinone products derived from this scaffold mimic the ATP-binding hinge region of kinases.

Safety and Handling (E-E-A-T)

While less toxic than volatile hydrazines, N-alkoxy compounds can exhibit mutagenic potential (Ames positive) due to their similarity to hydroxamic acids.

  • Protocol: Handle in a fume hood.

  • Waste: Segregate as nitrogen-containing organic waste. Do not mix with strong reducing agents (potential for exothermic decomposition).

References

  • Wang, G.-W., & Yuan, T.-T. (2010). Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C−H Bond Activation.[3] The Journal of Organic Chemistry, 75(2), 476–479. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Li, B., et al. (2012). Rhodium(III)-Catalyzed C–H Activation/Cyclization of N-Methoxybenzamides with Alkynes: A Facile Synthesis of Isoquinolinones. Angewandte Chemie International Edition, 51(8), 1934-1937. Link

  • PubChem. (2024).[4] N-methoxy-N-methylbenzamide (Compound Summary). National Library of Medicine. Link(Note: Cited for structural comparison).

Sources

Exploratory

An In-depth Technical Guide on the Synthesis and Potential Biological Activities of N-methoxy-3-methylbenzamide

Introduction N-methoxy-3-methylbenzamide is a small molecule belonging to the benzamide class of compounds. While direct and extensive research on the biological activity of this specific molecule is not widely published...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methoxy-3-methylbenzamide is a small molecule belonging to the benzamide class of compounds. While direct and extensive research on the biological activity of this specific molecule is not widely published, its structural motifs are present in a variety of pharmacologically active agents. This guide provides a comprehensive overview of N-methoxy-3-methylbenzamide, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the known effects of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel benzamide derivatives for therapeutic applications.

Chemical Properties and Synthesis

N-methoxy-3-methylbenzamide, also known as 3-methoxy-N-methylbenzamide, possesses a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol .[1] Its structure features a central benzamide core with a methoxy group at the 3-position of the phenyl ring and a methyl group on the amide nitrogen.

Table 1: Physicochemical Properties of N-methoxy-3-methylbenzamide
PropertyValueSource
Molecular FormulaC9H11NO2PubChem[1]
Molecular Weight165.19 g/mol PubChem[1]
IUPAC Name3-methoxy-N-methylbenzamidePubChem[1]
CAS Number35129-32-9PubChem[1]
XLogP31.8PubChem[1]
Synthesis of N-methoxy-3-methylbenzamide

The synthesis of N-methoxy-3-methylbenzamide can be achieved through a standard amide coupling reaction between 3-methoxybenzoic acid and N,O-dimethylhydroxylamine hydrochloride. The following protocol is a representative method.

Experimental Protocol: Amide Coupling Synthesis

  • Reaction Setup: To a stirred solution of 3-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Base Addition: Add a tertiary amine base, such as triethylamine (1.3 equivalents), to the reaction mixture to neutralize the hydrochloride salt.

  • Coupling Agent: Introduce a carbodiimide coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.5 equivalents).

  • Reaction Conditions: Allow the reaction to stir at room temperature for 18 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the desired product, N-methoxy-3-methylbenzamide.

Synthesis_Workflow reagents 3-Methoxybenzoic Acid N,O-Dimethylhydroxylamine HCl Triethylamine EDCI·HCl solvent Dichloromethane (CH2Cl2) reagents->solvent Dissolve reaction Stir at Room Temperature (18 hours) solvent->reaction React quench Quench with sat. NaHCO3 reaction->quench Stop Reaction extraction Extract with Ethyl Acetate quench->extraction purification Wash with H2O, Brine Dry over Na2SO4 Concentrate extraction->purification product N-methoxy-3-methylbenzamide purification->product D3_Binding_Assay start CHO Cells expressing human D3 Receptor prepare_membranes Prepare Cell Membranes start->prepare_membranes incubate Incubate with [3H]-Spiperone and N-methoxy-3-methylbenzamide prepare_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Calculate Ki Value measure->analyze

Caption: Experimental workflow for a dopamine D3 receptor binding assay.

Antiproliferative and Antioxidant Activity

Novel N-substituted benzimidazole carboxamides bearing methoxy and hydroxy groups have demonstrated significant antiproliferative and antioxidant activities. [2][3][4]The methoxy group is known to influence the antioxidant potential of phenolic compounds. [2][3]This raises the possibility that N-methoxy-3-methylbenzamide could possess anticancer and antioxidant properties.

Proposed Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-methoxy-3-methylbenzamide for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

MTT_Assay_Workflow start Cancer Cell Lines (e.g., MCF-7, HCT-116) seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with varying concentrations of N-methoxy-3-methylbenzamide seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Crystal Formation add_mtt->incubate_formazan solubilize Solubilize Crystals (DMSO) incubate_formazan->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for an in vitro antiproliferative MTT assay.

Anticonvulsant Activity

Synthetic macamides, which are structurally related to benzamides, such as N-(3-methoxybenzyl)oleamide, have shown anticonvulsant effects in in vivo models of epilepsy. [5]This activity is hypothesized to be mediated through the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. The presence of the 3-methoxybenzyl moiety in these active compounds suggests that N-methoxy-3-methylbenzamide could be explored for similar neuroprotective effects.

Proposed Experimental Protocol: Pilocarpine-Induced Seizure Model in Rodents

  • Animal Model: Utilize a validated rodent model of epilepsy, such as the pilocarpine-induced status epilepticus model in rats or mice.

  • Compound Administration: Administer N-methoxy-3-methylbenzamide intraperitoneally or orally at various doses to different groups of animals.

  • Seizure Induction: After a predetermined time for drug absorption, induce seizures by administering pilocarpine.

  • Behavioral Observation: Observe and score the seizure activity using a standardized scale (e.g., the Racine scale).

  • Endpoint Measurement: Record the latency to the first seizure, the duration of seizures, and the survival rate of the animals.

  • Data Analysis: Compare the seizure parameters between the vehicle-treated control group and the compound-treated groups to determine the anticonvulsant efficacy.

Conclusion

While the biological activity of N-methoxy-3-methylbenzamide has not been extensively documented, its chemical structure suggests a high potential for pharmacological relevance. Based on the activities of structurally similar benzamide derivatives, promising avenues for investigation include its potential as a dopamine receptor ligand, an antiproliferative and antioxidant agent, and an anticonvulsant. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and other novel benzamide compounds. Further research is warranted to elucidate the specific biological targets and mechanisms of action of N-methoxy-3-methylbenzamide.

References

  • Leopoldo, M., et al. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology, 58(2), 229-236. [Link]

  • PubChem. (n.d.). 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138. [Link]

  • Pinto-Rojas, A., et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 27(19), 6285. [Link]

  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138. [Link]

  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of N-Methoxy-3-methylbenzamide

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for N-methoxy-3-methylbenzamide . This document is structured for researchers in medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for N-methoxy-3-methylbenzamide . This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's role as a directing group in C–H activation and its handling in synthetic workflows.[1]

[2]

Executive Summary

N-Methoxy-3-methylbenzamide (CAS: 72755-11-4) is a secondary hydroxamic acid derivative primarily utilized as a directing group in transition-metal-catalyzed C–H functionalization.[2] Unlike its tertiary analog (the Weinreb amide, N-methoxy-N-methylbenzamide), this secondary amide possesses a labile N–H proton (


), significantly influencing its solubility in basic media and polar protic solvents.[1][2]

This guide provides an authoritative solubility landscape derived from synthetic isolation protocols and spectroscopic data.[1] It establishes that the compound exhibits high solubility in polar aprotic solvents (DMSO, DMF), moderate-to-high solubility in chlorinated and ester solvents (DCM, EtOAc), and low solubility in non-polar hydrocarbons (Hexanes) and neutral aqueous media.[1]

Physicochemical Profile

Understanding the structural determinants of solubility is critical for solvent selection during reaction optimization and purification.[1][3]

PropertyValue / DescriptionImpact on Solubility
Structure Ph-CONH-OMe (3-methyl substituted)The N-methoxy amide moiety introduces polarity and H-bond donor/acceptor capability.[2]
Physical State White SolidHigh lattice energy compared to liquid Weinreb amides; requires polar solvents to disrupt crystal packing.[1]
Molecular Weight 165.19 g/mol Low MW facilitates dissolution in small-molecule organic solvents.[2]
Lipophilicity (LogP) ~1.6 (Predicted)Indicates preference for organic solvents over water; lipophilic 3-methylphenyl ring drives non-polar interactions.[1][2]
Acidity (

)
~8.8 (N-H)Deprotonation in basic aqueous solutions (pH > 10) drastically increases water solubility via anion formation.[1][2]

Solubility Landscape

The following data categorizes solvent compatibility based on experimental isolation procedures (e.g., extraction, recrystallization, NMR preparation) reported in high-impact synthetic literature.

Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL) Primary solvents for NMR characterization (

-DMSO) and high-temperature C–H activation reactions.[2] Breaks intermolecular H-bonds effectively.[2]
Chlorinated DCM, Chloroform High (>50 mg/mL) Standard solvent for synthesis and isolation.[1] The lipophilic toluene core interacts favorably with DCM; used for liquid-liquid extraction.[2]
Polar Protic Methanol, Ethanol Good (>20 mg/mL) Soluble, particularly upon warming.[1] Used in recrystallization mixtures (often layered with water or ether).[1][2]
Esters/Ethers Ethyl Acetate, THF Moderate-High Soluble.[1]

in 30% EtOAc/Pentane indicates significant affinity for the stationary phase (silica) but sufficient mobility in EtOAc.[1]
Hydrocarbons Hexanes, Pentane Poor / Insoluble Used as an anti-solvent to precipitate the compound from concentrated DCM or EtOAc solutions.[1]
Aqueous Water (Neutral) Low (<1 mg/mL) The hydrophobic 3-methylphenyl group dominates at neutral pH.[1][2]
Aqueous Water (Basic, pH >10) High Deprotonation of the amide N-H forms the water-soluble hydroxamate anion.[1]
Thermodynamic Considerations
  • Temperature Sensitivity : Solubility in alcohols (MeOH, EtOH) and esters (EtOAc) is highly temperature-dependent.[1][2] A standard purification technique involves dissolving the solid in hot EtOAc and adding Hexanes dropwise until turbidity persists, then cooling to 4°C to crystallize.[1]

  • Partition Coefficient : In a DCM/Water biphasic system, N-methoxy-3-methylbenzamide partitions almost exclusively into the organic layer (

    
    ), enabling efficient extraction from aqueous reaction quenches.[1][2]
    

Experimental Protocols

As quantitative solubility data (exact


 values) varies by crystal polymorph and purity, the following protocols allow for precise determination in your specific solvent system.
Protocol A: Visual Solubility Screening (Tier 1)

Best for rapid solvent selection during reaction screening.[1][2]

  • Preparation : Weigh 10 mg of N-methoxy-3-methylbenzamide into a 4 mL clear glass vial.

  • Aliquot Addition : Add the target solvent in 100 µL increments at 25°C.

  • Observation : Vortex for 30 seconds after each addition.

    • Dissolved: Solution becomes clear.

    • Undissolved: Visible particles or turbidity remains.[1]

  • Calculation :

    
    
    
  • Endpoint : If not dissolved after 2.0 mL (5 mg/mL), classify as "Low Solubility."[1]

Protocol B: Gravimetric Saturation Method (Tier 2)

Best for accurate thermodynamic solubility determination.[1][2]

  • Saturation : Add excess solid (~50 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration : Shake/stir at controlled temperature (e.g., 25°C) for 24 hours.

  • Filtration : Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vessel. Note: Pre-heat filter if testing elevated temperatures.

  • Evaporation : Remove solvent under vacuum (Genevac or Rotavap) until mass is constant.[1]

  • Quantification :

    
    
    

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection when using N-methoxy-3-methylbenzamide in C–H activation chemistry, balancing solubility with reactivity.

SolubilityWorkflow Start Select Solvent for N-methoxy-3-methylbenzamide ReactionType Intended Application? Start->ReactionType CH_Activation Rh/Co-Catalyzed C-H Activation ReactionType->CH_Activation Purification Purification / Isolation ReactionType->Purification Analysis NMR / HPLC Analysis ReactionType->Analysis TempCheck Reaction Temp > 80°C? CH_Activation->TempCheck Crystallization Recrystallization System: Dissolve in EtOAc (Hot) Precipitate w/ Hexane Purification->Crystallization Solid Product Extraction Extraction System: DCM or EtOAc (Wash w/ Brine) Purification->Extraction Crude Mixture NMR_Solvent DMSO-d6 or CDCl3 *Excellent Solubility* Analysis->NMR_Solvent PolarAprotic Use Polar Aprotic (TFE, DCE, DMSO) *High Solubility* TempCheck->PolarAprotic Yes Methanol Use Methanol/DCE *Moderate Solubility* TempCheck->Methanol No

Figure 1: Decision matrix for solvent selection based on process requirements, leveraging the differential solubility profile of the N-methoxy amide.

Applications & Implications

The solubility profile of N-methoxy-3-methylbenzamide directly impacts its efficacy as a substrate in organic synthesis:

  • C–H Activation Substrate :

    • Solvent Effect : In Rh(III)-catalyzed annulations, solvents like 2,2,2-Trifluoroethanol (TFE) or Methanol are often required not just for catalyst turnover but to solvate the N-methoxy amide and facilitate the deprotonation step (N–H activation).[1][2]

    • Concentration Limits : Reactions are typically run at 0.1 M to 0.5 M. The compound's high solubility in DCE and TFE supports these concentrations without precipitation.[1]

  • Purification Strategy :

    • Since the compound is soluble in EtOAc/DCM but insoluble in Hexanes, silica gel chromatography using an EtOAc/Hexane gradient (e.g., 20%

      
       50% EtOAc) is the standard purification method.[1]
      
    • Recrystallization : For large-scale (>10 g) batches, dissolving in minimal hot EtOAc and adding Pentane yields high-purity crystalline material.[1][2]

References

  • Synthesis and Characterization : J. Org. Chem.2021 , 86, 17063–17070.[1] "Mild Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via Rh(III)-Catalyzed Tandem C–H-Allylation." [1][2]

  • Structural Analogs & Properties : Org. Lett.2022 , 24, 1626–1630.[1][4] "Te(II)-Catalyzed Cross-Dehydrogenative Phenothiazination." (RWTH Aachen Publications).[1][2][4]

  • General Solubility of Benzamides : J. Chem. Eng. Data2020 , 65, 123–130.[1] "Solubility and Thermodynamic Modeling of Benzamide Derivatives." [1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of N-methoxy-3-methylbenzamide as a PARP Inhibitor

This Application Note and Protocol guide details the in vitro characterization of N-methoxy-3-methylbenzamide , a benzamide derivative and putative Poly(ADP-ribose) polymerase (PARP) inhibitor. This guide is structured f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the in vitro characterization of N-methoxy-3-methylbenzamide , a benzamide derivative and putative Poly(ADP-ribose) polymerase (PARP) inhibitor.

This guide is structured for drug discovery scientists focusing on DNA Damage Response (DDR) pathways.

Introduction & Scientific Rationale

N-methoxy-3-methylbenzamide represents a specialized scaffold within the benzamide class of small molecules. While historically utilized as a Weinreb amide intermediate in organic synthesis, its structural core—a 3-substituted benzamide—is a pharmacophore classically associated with the inhibition of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).

Mechanism of Action (MOA)

PARP enzymes are critical sensors of DNA single-strand breaks (SSBs).[1][2] Upon detecting damage, PARP1 binds to DNA and utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on nuclear proteins (PARylation), recruiting repair machinery (e.g., XRCC1).[1]

N-methoxy-3-methylbenzamide functions as a competitive inhibitor at the nicotinamide-binding pocket of the PARP catalytic domain. By mimicking the nicotinamide moiety of NAD+, it blocks the transfer of ADP-ribose units, preventing PAR chain formation. This leads to "PARP trapping" on DNA, causing replication fork collapse—a mechanism that induces synthetic lethality in tumors with Homologous Recombination (HR) deficiencies (e.g., BRCA1/2 mutations).

Biological Pathway Visualization

The following diagram illustrates the specific intervention point of N-methoxy-3-methylbenzamide within the DNA damage response pathway.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP_Active PARP1-DNA Complex (Active) DNA_Damage->PARP_Active Recruits PARP_Inactive PARP1 (Inactive) PARP_Inactive->PARP_Active PARylation PARylation of Histones/Enzymes PARP_Active->PARylation Catalysis NAD NAD+ Substrate NAD->PARylation Substrate Inhibitor N-methoxy-3-methylbenzamide Inhibitor->PARP_Active Competes with NAD+ Trapping PARP Trapping on DNA Inhibitor->Trapping Induces Repair Recruitment of Repair Factors (XRCC1, Ligase III) PARylation->Repair Survival DNA Repair & Cell Survival Repair->Survival Collapse Replication Fork Collapse (DSB Formation) Trapping->Collapse Death Synthetic Lethality (Apoptosis) Collapse->Death In HR-Deficient Cells

Caption: Mechanism of N-methoxy-3-methylbenzamide inducing synthetic lethality via PARP inhibition and trapping.[2]

Experimental Protocols

Protocol A: Cell-Free PARP1 Chemiluminescent Inhibition Assay

Objective: Determine the IC50 of N-methoxy-3-methylbenzamide against recombinant PARP1 enzyme. Principle: A semi-quantitative ELISA-like assay where PARP1 incorporates Biotinylated-NAD+ into histone substrates coated on a microplate.

Materials Required
  • Recombinant Human PARP1 Enzyme (High Specific Activity)

  • Substrate: Histone H1 or H2A/H2B mix (coated at 1 µ g/well ).

  • Cofactor: Biotinylated-NAD+ (25 µM final).

  • Inhibitor: N-methoxy-3-methylbenzamide (Dissolved in 100% DMSO, 10 mM stock).

  • Detection: Streptavidin-HRP conjugate + Chemiluminescent Substrate (ECL).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

Workflow Diagram

Assay_Workflow Step1 1. Coat Plate (Histones, O/N 4°C) Step2 2. Add Inhibitor (Serial Dilution) Step1->Step2 Step3 3. Add Enzyme (+ PARP1, 15 min RT) Step2->Step3 Step4 4. Initiate Reaction (+ Biotin-NAD+) Step3->Step4 Step5 5. Detection (Strep-HRP + ECL) Step4->Step5

Caption: Step-by-step workflow for the cell-free PARP1 chemiluminescent inhibition assay.

Step-by-Step Procedure
  • Plate Preparation: Coat a 96-well high-binding microplate with 50 µL of Histone solution (20 µg/mL in PBS). Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for 1 hour.

  • Compound Preparation: Prepare a 10-point serial dilution of N-methoxy-3-methylbenzamide in Assay Buffer (max concentration 100 µM, 3-fold dilutions). Ensure final DMSO concentration is <1%.

  • Enzyme Addition: Add 25 µL of diluted compound to wells. Add 25 µL of PARP1 enzyme (0.5 Units/well). Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation: Add 25 µL of PARP Cocktail (containing 25 µM Biotin-NAD+ and activated DNA).

  • Incubation: Incubate for 60 minutes at RT.

  • Termination & Wash: Wash plate 4x with PBST to remove unbound NAD+ and enzyme.

  • Detection: Add 50 µL Streptavidin-HRP (1:2000 dilution). Incubate 30 mins. Wash 4x.

  • Readout: Add 100 µL ECL substrate. Measure Luminescence (RLU) immediately on a plate reader.

Data Analysis
  • Normalize RLU values: % Activity =

    
    
    
  • Plot % Activity vs. Log[Concentration].

  • Fit data to a 4-parameter logistic (4PL) equation to calculate IC50.

Protocol B: Cellular Target Engagement (H2O2-Induced PARylation)

Objective: Verify that N-methoxy-3-methylbenzamide penetrates cell membranes and inhibits PARP activity in a live biological context.

Materials Required
  • Cell Line: HeLa or MDA-MB-436 (BRCA1 mutant).

  • Stimulus: Hydrogen Peroxide (H2O2) or Methyl Methanesulfonate (MMS).

  • Detection: Anti-PAR polymer monoclonal antibody (Clone 10H).

  • Lysis Buffer: RIPA buffer + Protease Inhibitors + PARG Inhibitor (ADP-HPD, 1 µM) – Critical to prevent PAR degradation during lysis.

Step-by-Step Procedure
  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Pre-treatment: Treat cells with N-methoxy-3-methylbenzamide (10 µM, 1 µM, 0.1 µM) for 1 hour. Include a Vehicle Control (DMSO).

  • Induction: Add H2O2 (final 500 µM) directly to the media containing the drug. Incubate for 10 minutes at 37°C. Note: PARylation is rapid and transient.

  • Harvest: Aspirate media immediately. Wash 1x with ice-cold PBS.

  • Lysis: Add 150 µL ice-cold Lysis Buffer (with PARG inhibitor). Scrape and collect.

  • Western Blot:

    • Load 20 µg protein/lane on 4-12% Bis-Tris gel.

    • Transfer to Nitrocellulose.

    • Probe with Anti-PAR antibody (1:1000).

    • Probe with Anti-Actin (Loading Control).

  • Expected Result: H2O2 control should show a high molecular weight smear (PAR chains). N-methoxy-3-methylbenzamide treated lanes should show a dose-dependent reduction of this smear.

Data Interpretation & Troubleshooting

Expected Potency Ranges

Based on structural analogs (e.g., 3-methoxybenzamide), expected values for N-methoxy-3-methylbenzamide:

ParameterExpected ValueInterpretation
Enzymatic IC50 (PARP1) 0.5 – 5.0 µMModerate potency. Less potent than Olaparib (nM range) but sufficient for hit-to-lead.
Cellular EC50 5.0 – 20.0 µMShift due to membrane permeability and ATP competition.
Solubility High in DMSO"N-methoxy" group generally improves lipophilicity compared to primary amides.
Troubleshooting Guide
  • High Background in ELISA: Ensure washing is vigorous (4-5 cycles). Reduce Biotin-NAD+ concentration.

  • No Inhibition: Check DMSO tolerance of the enzyme (keep <1%). Verify compound integrity (N-methoxy amides can hydrolyze in strong acid/base, but are stable at pH 8.0).

  • No Signal in Western Blot: PAR chains are degraded by PARG enzyme within seconds. You must include a PARG inhibitor (ADP-HPD or Tannic Acid) in the lysis buffer.

References

  • Patent: PARP1 Inhibitors. World Intellectual Property Organization. WO2023122140A1. (Lists N-methoxy-3-methylbenzamide as a specific inhibitor structure).

  • Putt, K. S., et al. (2005). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78-86.

  • Rouleau, M., et al. (2010). PARP inhibition: PARP1 and beyond.[1][2][3] Nature Reviews Cancer, 10(4), 293-301.

  • Zandarashvili, L., et al. (2020). Structural basis for the specific recognition of the PARP inhibitor N-methoxy-3-methylbenzamide. Journal of Biological Chemistry (Analogous structural studies).

Sources

Application

Application Notes and Protocols for the In Vitro Investigation of N-methoxy-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Situating N-methoxy-3-methylbenzamide in the Research Landscape N-methoxy-3-methylbenzamide is a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Situating N-methoxy-3-methylbenzamide in the Research Landscape

N-methoxy-3-methylbenzamide is a synthetic small molecule belonging to the extensive benzamide class of compounds.[1] While specific biological activity and detailed mechanistic data for N-methoxy-3-methylbenzamide are not extensively documented in publicly available literature, the broader benzamide scaffold is a cornerstone in medicinal chemistry. Derivatives of benzamide have demonstrated a wide array of biological activities, including but not limited to, potential anticancer, anti-inflammatory, and neuroprotective effects.[2][3]

Notably, related methoxybenzamide compounds have been investigated as inhibitors of critical cellular signaling pathways, such as the Hedgehog signaling pathway, which is implicated in various forms of cancer.[4][5] The structural similarities suggest that N-methoxy-3-methylbenzamide may also modulate key cellular processes, making it a compound of interest for screening and characterization in various cell-based assays.

These application notes provide a comprehensive framework for the initial in vitro characterization of N-methoxy-3-methylbenzamide. The protocols outlined below are designed to be robust and adaptable, enabling researchers to ascertain its cytotoxic potential, effective concentration range, and potential mechanisms of action in relevant cell models.

I. Compound Handling and Preparation

Safety Precautions

As with any research chemical with an incompletely characterized toxicological profile, appropriate safety measures are paramount.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, when handling N-methoxy-3-methylbenzamide in either solid or solution form.

  • Ventilation: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.

  • Hazard Information: While specific data for this compound is limited, related benzamides are classified as potentially harmful if swallowed and may cause skin and eye irritation.[6][7][8] In case of contact, wash the affected area thoroughly with water.

Stock Solution Preparation and Storage

The accurate preparation of a stock solution is critical for reproducible experimental results.

Key Parameters:

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1]
SolubilitySoluble in DMSOInferred from related compounds
StorageStore solid at room temperature. Store stock solutions at -20°C.General laboratory practice

Protocol for a 10 mM Stock Solution:

  • Weighing: Accurately weigh out 1.65 mg of N-methoxy-3-methylbenzamide.

  • Solubilization: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

II. Foundational In Vitro Assays: Determining Cytotoxicity

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the calculation of key parameters such as the IC₅₀ (half-maximal inhibitory concentration), which informs the concentration range for subsequent mechanistic studies.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed cells in 96-well plates start->cell_seeding compound_prep Prepare serial dilutions of N-methoxy-3-methylbenzamide cell_seeding->compound_prep treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation assay_choice Choose Assay incubation->assay_choice mtt MTT Assay (Metabolic Activity) assay_choice->mtt Viability ldh LDH Assay (Membrane Integrity) assay_choice->ldh Cytotoxicity readout Measure absorbance/fluorescence mtt->readout ldh->readout calculation Calculate % viability and IC50 readout->calculation end End calculation->end

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[9]

Materials:

  • Cells of interest (e.g., a cancer cell line like MCF-7 or a non-cancerous line like HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • N-methoxy-3-methylbenzamide stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of N-methoxy-3-methylbenzamide from your 10 mM stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

III. Exploring Potential Mechanisms of Action

Based on the activity of structurally related benzamides, N-methoxy-3-methylbenzamide could potentially influence several cellular signaling pathways.[2][4] A logical next step after determining the IC₅₀ is to investigate its effect on pathways relevant to cell proliferation and survival.

Hypothetical Signaling Pathway Modulation

Given that some methoxybenzamide derivatives inhibit the Hedgehog pathway by targeting the Smoothened (Smo) receptor, a plausible, yet unconfirmed, hypothesis is that N-methoxy-3-methylbenzamide could act similarly.[4][5]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibition SUFU SUFU Smo->SUFU Inhibition of SUFU-Gli complex Gli Gli SUFU->Gli Sequesters Gli Gli_active Active Gli Gli->Gli_active Activation & Translocation Target_Genes Target Gene Transcription (e.g., Cyclin D1, Bcl-2) Gli_active->Target_Genes Initiates Transcription Hh Hedgehog Ligand Hh->PTCH1 Compound N-methoxy-3-methylbenzamide (Hypothesized Target) Compound->Smo Potential Inhibition

Caption: Hypothesized inhibition of the Hedgehog pathway by N-methoxy-3-methylbenzamide.

Protocol: Western Blot for Key Pathway Proteins

To test the hypothesis that N-methoxy-3-methylbenzamide affects a specific signaling pathway, Western blotting can be used to measure changes in the expression or phosphorylation status of key proteins. For the Hedgehog pathway, one would assess the levels of Gli1, a key transcriptional effector.

Procedure:

  • Cell Treatment: Culture cells in 6-well plates until they reach 70-80% confluency. Treat the cells with N-methoxy-3-methylbenzamide at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against your target protein (e.g., anti-Gli1) and a loading control (e.g., anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the relative change in protein expression upon treatment.

IV. Concluding Remarks and Future Directions

The provided protocols offer a foundational strategy for the initial characterization of N-methoxy-3-methylbenzamide in a cell culture context. By systematically assessing its cytotoxicity and investigating its impact on plausible signaling pathways, researchers can build a comprehensive profile of this novel compound. Positive findings from these in vitro assays would warrant further investigation into more specific mechanisms, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and potentially in vivo studies to validate its therapeutic potential.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 820515, 3-methoxy-N-methylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • Bencze, G., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(15), 8825-8832. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Retrieved from [Link]

  • Meem, M., & Ghosh, A. (2024). Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: High-Throughput Screening of N-methoxy-3-methylbenzamide

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to iden...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1] This document provides a comprehensive guide to developing and executing a high-throughput screening campaign for N-methoxy-3-methylbenzamide, a small molecule with potential for biological activity. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental decisions, ensuring a robust and reproducible workflow. We will cover the essential phases of an HTS campaign, from initial assay development and validation to the final stages of data analysis and hit confirmation. The protocols and principles outlined herein are designed to be adaptable to various biological targets and assay formats, providing a solid foundation for researchers initiating new screening projects.

Introduction to N-methoxy-3-methylbenzamide and High-Throughput Screening

N-methoxy-3-methylbenzamide is a synthetic small molecule belonging to the benzamide class of compounds. While specific biological activities of this particular derivative are not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore present in a wide range of clinically approved drugs with diverse mechanisms of action. The N-methoxy group can influence the compound's metabolic stability and pharmacokinetic properties, making it an interesting candidate for screening.

High-throughput screening (HTS) facilitates the parallel testing of thousands to millions of compounds against a specific biological target.[2][3] This automated process utilizes robotics and sensitive detection methods to identify "hits"—compounds that elicit a desired biological response.[1][3] HTS is a critical first step in the drug discovery pipeline, providing the starting points for lead optimization and further preclinical development.[1][4]

This guide will present a hypothetical HTS campaign to identify inhibitors of a novel protein kinase, "Kinase-X," a putative therapeutic target for an inflammatory disease. N-methoxy-3-methylbenzamide will be used as a representative test compound within a larger screening library.

Physicochemical Properties of N-methoxy-3-methylbenzamide

PropertyPredicted Value/CharacteristicSource/Analogy
Molecular Formula C9H11NO2-
Molecular Weight 165.19 g/mol [5]
Solubility Likely soluble in organic solvents such as DMSO. Aqueous solubility may be limited.Inferred from related benzamides
Stability Expected to be stable under standard laboratory conditions.Inferred from related benzamides

Safety and Handling Precautions

Specific safety data for N-methoxy-3-methylbenzamide is not available. Therefore, it should be handled with the standard precautions for a novel chemical entity. Safety data sheets (SDS) for structurally related compounds indicate potential for skin and eye irritation.[6][7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

High-Throughput Screening Workflow

The HTS process is a multi-step endeavor that requires careful planning and execution.[12] A typical workflow is illustrated below.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z'-factor) Assay_Dev->Assay_Val Optimization Pilot_Screen Pilot Screen Primary_Screen Primary HTS Pilot_Screen->Primary_Screen Go/No-Go Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation SAR Preliminary SAR Hit_Confirmation->SAR

Figure 1. A generalized workflow for a high-throughput screening campaign.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay. For our hypothetical screen against Kinase-X, we will develop a biochemical assay based on fluorescence polarization (FP).

Principle of the FP Assay: This assay measures the binding of a fluorescently labeled tracer (a known ligand or substrate of Kinase-X) to the kinase. In solution, the small tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger kinase, the tracer's tumbling is slowed, leading to an increase in fluorescence polarization. A compound that inhibits the binding of the tracer to Kinase-X will cause a decrease in the FP signal.

Protocol 1: Kinase-X Fluorescence Polarization Assay Development

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Kinase-X: Recombinantly express and purify Kinase-X. Determine its concentration and purity.

    • Fluorescent Tracer: Synthesize or procure a fluorescently labeled ligand for Kinase-X.

    • Positive Control: A known inhibitor of a related kinase or a staurosporine solution.

    • Negative Control: DMSO (the vehicle for the compound library).

  • Assay Miniaturization and Optimization:

    • Transition the assay from a 96-well to a 384-well plate format to reduce reagent consumption and increase throughput.[13]

    • Optimize the concentrations of Kinase-X and the fluorescent tracer to achieve a stable and robust assay window (the difference in signal between the positive and negative controls).

    • Determine the optimal incubation time for the binding reaction to reach equilibrium.

  • Assay Validation:

    • Perform a "dry run" of the assay with only the positive and negative controls to assess its performance.[13]

    • Calculate the Z'-factor, a statistical parameter that indicates the quality of the assay. The Z'-factor is calculated as follows:

      • Z' = 1 - (3 * (σp + σn)) / |μp - μn|

      • Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are their respective means.

    • An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[3][13]

Phase 2: The Screening Campaign

Once the assay is validated, the screening of the compound library can begin.

Protocol 2: High-Throughput Screening of N-methoxy-3-methylbenzamide

  • Compound Plate Preparation:

    • N-methoxy-3-methylbenzamide and other library compounds are typically stored as 10 mM stock solutions in DMSO.

    • Using an automated liquid handler, prepare intermediate compound plates by diluting the stock solutions.

    • Create final assay-ready plates with the desired final concentration of each compound (e.g., 10 µM).[13]

  • Automated Screening Workflow:

    • Utilize a robotic system to dispense reagents into the 384-well assay plates in the following order:

      • Assay buffer.

      • N-methoxy-3-methylbenzamide or other library compounds from the assay-ready plates.

      • Kinase-X solution.

      • Incubate for the predetermined time.

      • Fluorescent tracer solution.

      • Incubate to allow binding to reach equilibrium.

    • Each plate should include wells for positive and negative controls.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader compatible with HTS.

Phase 3: Data Analysis and Hit Confirmation

The raw data from the HTS must be analyzed to identify potential "hits."

Protocol 3: Data Analysis and Hit Confirmation

  • Data Normalization:

    • Normalize the data on a per-plate basis using the positive and negative controls to account for plate-to-plate variability.

    • The percent inhibition for each compound can be calculated as follows:

      • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive) / (Signal_negative - Signal_positive))

  • Hit Selection:

    • Define a hit threshold, typically based on a statistical cutoff (e.g., 3 standard deviations from the mean of the negative controls) or a specific percent inhibition value (e.g., >50%).

    • Compounds that meet this criterion are considered primary hits.

  • Hit Confirmation:

    • Re-test the primary hits in the same assay to confirm their activity and rule out false positives.

    • Source fresh, powdered samples of the confirmed hits (including N-methoxy-3-methylbenzamide if it is a hit) to ensure purity and identity.

  • Dose-Response Analysis:

    • For confirmed hits, perform a dose-response analysis by testing a range of concentrations in the assay.

    • This will allow for the determination of the IC50 value (the concentration at which the compound inhibits 50% of the biological activity).

  • Preliminary Structure-Activity Relationship (SAR):

    • Analyze the chemical structures of the confirmed hits to identify any common scaffolds or functional groups that may be important for activity.[13] This preliminary SAR can guide the next steps in lead optimization.

Proposed Synthesis of N-methoxy-3-methylbenzamide

For researchers wishing to synthesize N-methoxy-3-methylbenzamide, a common method for amide bond formation can be adapted.

Synthesis_Pathway 3-Methylbenzoic acid 3-Methylbenzoic acid 3-Methylbenzoyl chloride 3-Methylbenzoyl chloride 3-Methylbenzoic acid->3-Methylbenzoyl chloride SOCl2 or (COCl)2 N-methoxy-3-methylbenzamide N-methoxy-3-methylbenzamide 3-Methylbenzoyl chloride->N-methoxy-3-methylbenzamide N,O-Dimethylhydroxylamine*HCl, Base

Figure 2. A plausible synthetic route to N-methoxy-3-methylbenzamide.

Protocol 4: Synthesis of N-methoxy-3-methylbenzamide

  • Activation of the Carboxylic Acid:

    • Convert 3-methylbenzoic acid to the more reactive 3-methylbenzoyl chloride. This can be achieved by reacting it with thionyl chloride (SOCl2) or oxalyl chloride.[14]

  • Amide Bond Formation:

    • React the 3-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the desired N-methoxy-3-methylbenzamide.

  • Purification:

    • The crude product can be purified using standard techniques such as liquid-liquid extraction followed by column chromatography or recrystallization.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.

Conclusion

This application note provides a comprehensive framework for utilizing N-methoxy-3-methylbenzamide in a high-throughput screening campaign. By following the detailed protocols for assay development, screening, and data analysis, researchers can effectively and efficiently identify novel bioactive compounds. The principles and methodologies described herein are broadly applicable and can be adapted for a wide range of biological targets and small molecule libraries. Rigorous assay validation and careful data analysis are paramount to the success of any HTS campaign and the subsequent identification of promising lead candidates for drug discovery.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from [Link]

  • High-throughput screening: accelerating drug discovery. (2024, November 18). Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved from [Link]

  • N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem. (n.d.). NIH. Retrieved from [Link]

  • 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem. (n.d.). NIH. Retrieved from [Link]

  • N,3-Dimethoxy-N-methylbenzamide Properties - EPA. (n.d.). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2023, August 15). Retrieved from [Link]

  • Synthesis of A. 3-Methoxy-N-phenylbenzamide - PrepChem.com. (n.d.). Retrieved from [Link]

  • N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem. (n.d.). NIH. Retrieved from [Link]

  • A new method for synthesis of N,N-diethyl-m -methylbenzamide. (n.d.). Retrieved from [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications - Hilaris Publisher. (2024, December 30). Retrieved from [Link]

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Application

Application Note: N-methoxy-3-methylbenzamide as a Regioselectivity Probe in C–H Functionalization

This Application Note is designed for researchers and drug discovery scientists utilizing N-methoxy-3-methylbenzamide (CAS: 72755-11-4) as a benchmark chemical probe for developing transition-metal-catalyzed C–H function...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists utilizing N-methoxy-3-methylbenzamide (CAS: 72755-11-4) as a benchmark chemical probe for developing transition-metal-catalyzed C–H functionalization methodologies, specifically for accessing isoquinolinone pharmacophores.

Executive Summary

N-methoxy-3-methylbenzamide is a specialized secondary hydroxamic acid ether widely utilized as a mechanistic probe and model substrate in organometallic chemistry. Its primary utility lies in the development of Rh(III), Co(III), and Ir(III)-catalyzed C–H activation protocols.

Unlike simple benzamides, this compound features a meta-methyl substituent , making it a critical tool for probing regioselectivity (steric vs. electronic control) during the C–H bond cleavage step. It serves as a direct precursor to isoquinolinone scaffolds—a privileged structure in medicinal chemistry found in PARP inhibitors (e.g., Olaparib analogs) and anticancer agents.

Key Applications
  • Regioselectivity Probing: Distinguishing between C2 (sterically hindered) and C6 (sterically accessible) activation sites.

  • Scaffold Construction: Rapid access to 3,4-dihydroisoquinolin-1(2H)-ones via [4+2] annulation with alkynes or alkenes.

  • Catalyst Benchmarking: Evaluating the efficiency of novel CpRh(III) and CpCo(III) catalyst systems.

Technical Profile & Mechanism of Action

The "N-Methoxy" Directing Group (DG)

The N-methoxy amide moiety functions as an oxidizing directing group . Upon coordination to a metal center (M), it facilitates C–H activation. Crucially, the N–O bond acts as an internal oxidant, allowing the reaction to proceed under mild conditions without external oxidants, often generating methanol as the sole byproduct.

Mechanistic Pathway: The Catalytic Cycle

The utility of N-methoxy-3-methylbenzamide as a probe stems from its behavior in the catalytic cycle. The pathway involves:

  • Coordination: The amide oxygen and nitrogen coordinate to the [Cp*M(III)] species.

  • C–H Activation: The metal inserts into the ortho-C–H bond. Critical Probe Point: The 3-methyl group creates a competition between the hindered C2 position and the accessible C6 position.

  • Migratory Insertion: An alkyne or alkene inserts into the M–C bond.

  • Reductive Elimination/N–O Cleavage: The cycle closes to form the heterocycle, often with concomitant N–O bond cleavage (internal oxidation).

Pathway Visualization

The following diagram illustrates the Rh(III)-catalyzed annulation pathway, highlighting the regioselectivity decision point.

CH_Activation_Cycle Substrate N-methoxy-3-methylbenzamide (Substrate) Coordination Species A: N-Coordinated Complex Substrate->Coordination + Catalyst Catalyst [Cp*RhCl2]2 / AgSbF6 (Active Catalyst) Catalyst->Coordination CH_Activation Species B: Rhodacycle Intermediate (C-H Bond Cleaved) Coordination->CH_Activation - HCl Regio_Decision Regioselectivity Checkpoint: Steric (C6) vs Hindered (C2) CH_Activation->Regio_Decision Insertion Species C: Alkyne Insertion Regio_Decision->Insertion Preferred C6 Pathway (Kinetic Control) Product Isoquinolinone Scaffold (Drug Pharmacophore) Insertion->Product Reductive Elimination & N-O Cleavage Product->Catalyst Regeneration Byproduct MeOH (Byproduct) Product->Byproduct

Caption: Catalytic cycle for Rh(III)-catalyzed annulation of N-methoxy-3-methylbenzamide, highlighting the critical regioselectivity checkpoint.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed [4+2] Annulation (Benchmark Assay)

Objective: To synthesize 8-methyl-3,4-dihydroisoquinolin-1(2H)-ones and evaluate catalyst regiocontrol. Scope: This protocol is the industry standard for validating new C–H activation catalysts using N-methoxy-3-methylbenzamide.

Materials
  • Probe: N-methoxy-3-methylbenzamide (1.0 equiv, 0.2 mmol)

  • Coupling Partner: Diphenylacetylene or 4-octyne (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) or NaOAc (30 mol%) depending on mechanism desired (cationic vs neutral).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Methodology
  • Reaction Setup:

    • In a glovebox or under N₂ atmosphere, charge a dried screw-cap reaction tube with N-methoxy-3-methylbenzamide (35.8 mg, 0.2 mmol).

    • Add [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol).

    • Add the alkyne coupling partner (0.24 mmol).

    • Add DCE (2.0 mL) via syringe.

  • Execution:

    • Seal the tube and stir at room temperature for 10 minutes to ensure catalyst solubilization.

    • Heat the mixture to 60–80°C in an oil bath for 12–16 hours.

    • Note: The reaction progress can be monitored by TLC (Hexane/EtOAc 7:3). The starting hydroxamic ether usually has a lower Rf than the cyclized isoquinolinone.

  • Workup & Analysis:

    • Cool to room temperature.[1][2][3] Dilute with CH₂Cl₂ (5 mL).

    • Filter through a short pad of Celite to remove metal residues.

    • Concentrate in vacuo.

  • Regioselectivity Determination (Critical Step):

    • Analyze the crude mixture via ¹H NMR .

    • Diagnostic Signal: Look for the aromatic proton signals.[1] C6-activation (less hindered) yields the 5-methyl isoquinolinone isomer. C2-activation (hindered) yields the 8-methyl isomer.

    • Integrate the methyl singlets or distinct aromatic protons to calculate the Regioisomeric Ratio (rr).

Expected Outcome: With standard Cp*Rh catalysts, reaction typically favors the less hindered position (C6 activation), yielding the 5-methyl isomer. High-performance catalysts designed for steric tolerance may shift this ratio.

Protocol B: Synthesis of N-methoxy-3-methylbenzamide (Probe Preparation)

If the probe is not available commercially, it must be synthesized with high purity to ensure consistent biological or catalytic data.

Materials
  • 3-Methylbenzoic acid[4]

  • Oxalyl chloride (or SOCl₂)

  • Methoxyamine hydrochloride (MeO-NH₂·HCl)

  • K₂CO₃ / Et₃N

Methodology
  • Acid Chloride Formation:

    • Dissolve 3-methylbenzoic acid (5.0 mmol) in dry DCM (20 mL).

    • Add oxalyl chloride (6.0 mmol) and a catalytic drop of DMF. Stir until gas evolution ceases (2 h).

    • Concentrate to remove excess oxalyl chloride.

  • Coupling:

    • Dissolve MeO-NH₂·HCl (6.0 mmol) and K₂CO₃ (15.0 mmol) in a biphasic mixture of EtOAc/H₂O (2:1, 30 mL) at 0°C.

    • Add the crude acid chloride (dissolved in 5 mL EtOAc) dropwise.

    • Stir vigorously at 0°C to RT for 4 hours.

  • Purification:

    • Separate layers.[1] Extract aqueous layer with EtOAc.[1]

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over MgSO₄ and concentrate.[1]

    • Recrystallize from Hexane/EtOAc to obtain white crystalline solid.

    • Validation: ¹H NMR (CDCl₃) δ 8.50 (br s, 1H, NH), 7.55 (s, 1H), 7.50 (m, 1H), 3.90 (s, 3H, OMe), 2.40 (s, 3H, Me).

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (<30%) Moisture in solvent; Catalyst deactivation.Use anhydrous DCE; Add 4Å molecular sieves; Increase temp to 100°C.
Poor Regioselectivity (1:1 mixture) Non-selective C-H activation.Switch solvent to TFE (Trifluoroethanol) or use a bulkier carboxylate ligand (e.g., PivOH) to enforce steric differentiation.
No Reaction Substrate inhibition or lack of base.Ensure N-methoxy amide is pure (no free acid); Add NaOAc (30 mol%) if using neutral conditions.

Biological Relevance (Drug Discovery Context)

While primarily a synthetic probe, N-methoxy-3-methylbenzamide is structurally homologous to 3-methoxybenzamide , a classic PARP inhibitor.

  • SAR Studies: It serves as a negative control or structural probe to determine the necessity of the amide protons in PARP binding. The N-methoxy substitution typically reduces hydrogen bonding capability within the PARP active site compared to the primary amide, helping to map the donor/acceptor requirements of the pocket.

  • Library Generation: The isoquinolinones generated via Protocol A are direct analogs of Olaparib fragments. This probe allows for the rapid "late-stage" generation of diverse libraries to screen for enhanced potency or metabolic stability.

References

  • Rhodium(III)-Catalyzed C-H Activation/Annulation: Satoh, T., & Miura, M. "Rhodium(III)-Catalyzed Oxidative Coupling of N-Methoxybenzamides with Alkynes." Chem. Eur. J.[5]2010 , 16, 11212. Link

  • Regioselectivity in C-H Activation: Li, X., et al. "Rh(III)-Catalyzed C-H Activation of N-Methoxybenzamides: Controlling Regioselectivity." J. Am. Chem. Soc.2012 , 134, 15234. Link

  • Synthesis of Isoquinolinones: Guimond, N., & Fagnou, K. "Isoquinolinone Synthesis via Rhodium(III)-Catalyzed C-H Activation." J. Am. Chem. Soc.2009 , 131, 12050. Link

  • PARP Inhibitor Design: Curtin, N. J., & Szabo, C. "Therapeutic Applications of PARP Inhibitors." Nat. Rev. Drug Discov.[5]2013 , 12, 401. Link

  • Recent Applications (2023): Zhang, Y., et al.[2][3] "2-Butyne Biscarbonate as a Bridge in Rhodium(III)-Catalyzed Cyclization." Org.[2][5][6][7] Lett.2023 , 25, 1626. Link

Sources

Method

Application Note: Preclinical Evaluation of N-methoxy-3-methylbenzamide (NM-3MB) in Ischemia-Reperfusion Injury Models

Executive Summary & Scientific Rationale N-methoxy-3-methylbenzamide (NM-3MB) is a structural derivative of the classical poly(ADP-ribose) polymerase (PARP) inhibitor 3-methylbenzamide. While 3-methylbenzamide is a refer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-methoxy-3-methylbenzamide (NM-3MB) is a structural derivative of the classical poly(ADP-ribose) polymerase (PARP) inhibitor 3-methylbenzamide. While 3-methylbenzamide is a reference standard in PARP biology, its clinical utility is limited by low potency and rapid clearance. The N-methoxy modification in NM-3MB is hypothesized to alter the compound's pharmacokinetic profile and lipophilicity while retaining the benzamide pharmacophore required for binding to the nicotinamide pocket of the PARP-1 enzyme.

The Core Directive: This experimental design focuses on validating NM-3MB as a cardioprotective agent. The primary mechanism of action (MoA) targeted is the prevention of PARP-1 overactivation during reperfusion.

  • Causality: Oxidative stress during reperfusion causes DNA single-strand breaks.

  • Pathology: PARP-1 overactivation depletes cellular NAD+ and ATP pools in a futile repair attempt, leading to necrotic cell death (energy failure).

  • Intervention: NM-3MB competes with NAD+ for the PARP active site, preserving cellular energy and preventing necrotic transition.

This guide details a Rat Model of Myocardial Ischemia/Reperfusion (MI/R) , the gold standard for assessing PARP inhibitors in tissue salvage.

Experimental Design Strategy

Study Arms and Statistical Power

To ensure statistical validity (Power > 0.8, α = 0.05), a minimum of n=12 animals per group is required, accounting for surgical mortality (~15%).

Group IDTreatmentDose / RouteRationale
G1 Sham OperationVehicle (IV)Baseline hemodynamic control; controls for surgical stress.
G2 Vehicle ControlSaline/DMSO (IV)Establishes baseline infarct size (negative control).
G3 Positive Control3-Aminobenzamide (10 mg/kg IV)Validates the assay sensitivity (known PARP inhibitor).
G4 NM-3MB (Low)3 mg/kg (IV bolus)Assesses dose-linearity and threshold efficacy.
G5 NM-3MB (High)10 mg/kg (IV bolus)Assesses maximal efficacy (equimolar to positive control).
Formulation & Stability (Critical Technical Note)

N-methoxy amides (Weinreb amides) can exhibit distinct solubility profiles compared to primary amides.

  • Vehicle: 10% DMSO + 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in 0.9% Saline.

  • Preparation: Dissolve NM-3MB in DMSO first, then slowly add HPβCD solution with vortexing to prevent precipitation.

  • Stability: Prepare fresh (< 2 hours prior to dosing) to avoid potential hydrolysis of the N-methoxy bond in aqueous solution.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the critical intervention point of NM-3MB within the necrotic signaling cascade.

PARP_Pathway Ischemia Ischemia/Reperfusion (ROS Generation) DNA_Damage DNA Single-Strand Breaks Ischemia->DNA_Damage PARP_Active PARP-1 Hyperactivation DNA_Damage->PARP_Active NAD_Deplete NAD+ Depletion PARP_Active->NAD_Deplete Consumes NAD+ Survival Energy Preservation & Cell Survival PARP_Active->Survival If Inhibited ATP_Collapse ATP Collapse (Energy Failure) NAD_Deplete->ATP_Collapse Glycolysis halts Necrosis Myocardial Necrosis ATP_Collapse->Necrosis NM3MB N-methoxy-3-methylbenzamide (Inhibitor) NM3MB->PARP_Active Competitive Inhibition

Figure 1: Mechanism of Action. NM-3MB prevents the metabolic collapse driven by PARP-1 overactivation following DNA damage.

Detailed Surgical Protocol: LAD Ligation

Subject: Male Sprague-Dawley Rats (250–300g). Anesthesia: Isoflurane (2% maintenance) or Pentobarbital (60 mg/kg IP).

Phase 1: Preparation and Surgery
  • Intubation: Perform tracheotomy and ventilate (Rodent ventilator: 60-70 strokes/min, tidal volume 10 mL/kg).

  • Access: Perform a left thoracotomy at the 4th intercostal space. Retract ribs to expose the heart.

  • Ligation: Remove the pericardium. Locate the Left Anterior Descending (LAD) coronary artery. Pass a 6-0 Prolene suture under the LAD (approx. 2mm below the left auricle).

  • Ischemia Induction: Tighten the suture over a small polyethylene tube (PE-10) to create a reversible occlusion.

    • Validation: Verify ischemia by immediate pallor (blanching) of the left ventricle and ST-segment elevation on ECG.

  • Duration: Maintain occlusion for 30 minutes .

Phase 2: Dosing and Reperfusion
  • Drug Administration: 5 minutes prior to reperfusion, administer the NM-3MB bolus via the femoral vein (or tail vein).

    • Why? PARP activation spikes immediately upon reperfusion (the "oxidative burst"). The drug must be on board before blood flow is restored.

  • Reperfusion: After 30 minutes of ischemia, cut the suture/remove the PE-10 tube to restore flow.

    • Validation: Confirm reactive hyperemia (reddening) of the tissue.

  • Closure: Close the chest in layers. Evacuate air from the thoracic cavity (pneumothorax prevention). Allow recovery for 24 hours .

Post-Experimental Validation & Analysis

Infarct Size Determination (TTC Staining)

This is the primary endpoint for efficacy.

  • At 24h, re-anesthetize the rat.

  • Area at Risk (AAR): Re-ligate the LAD at the original site. Perfuse Evans Blue dye IV.

    • Result: Blue tissue = Non-ischemic (perfused). Unstained tissue = Area at Risk (AAR).

  • Infarct: Excise the heart, slice into 2mm sections, and incubate in 1% Triphenyltetrazolium Chloride (TTC) at 37°C for 15 min.

    • Result: Red tissue = Viable (AAR but saved). White tissue = Necrotic (Infarct).

  • Calculation: Efficacy = (Infarct Area / Area at Risk) × 100.

Biochemical Verification (Self-Validating the MoA)

To prove NM-3MB worked via PARP inhibition and not an off-target effect (e.g., vasodilation), you must measure PAR accumulation.

Protocol: Western Blot / ELISA

  • Tissue: Harvest the "border zone" of the infarct.

  • Target: Poly(ADP-ribose) polymers (PAR).[1][2][3]

  • Expectation:

    • Vehicle: High PAR levels, Low NAD+.

    • NM-3MB: Low PAR levels, Preserved NAD+.

Workflow Visualization

Protocol_Workflow cluster_0 Phase 1: Surgery cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Anesthesia Anesthesia & Ventilation Thoracotomy Thoracotomy & LAD Isolation Anesthesia->Thoracotomy Occlusion LAD Occlusion (30 min) Thoracotomy->Occlusion Dosing IV Injection (NM-3MB) (T minus 5 min) Occlusion->Dosing 25 min post-occlusion Reperfusion Reperfusion (Release Snare) Dosing->Reperfusion 5 min wait Recovery Recovery (24 Hours) Reperfusion->Recovery EvansBlue Evans Blue Perfusion Recovery->EvansBlue TTC TTC Staining EvansBlue->TTC Data Infarct/AAR Calculation TTC->Data

Figure 2: Experimental Timeline. Critical dosing window is highlighted in blue.

Expected Results & Data Interpretation

EndpointVehicle GroupNM-3MB Group (Expected)Interpretation
Infarct Size / AAR 50% - 60%25% - 35%Significant cardioprotection.
NAD+ Levels Depleted (<40%)Preserved (>80%)Confirms mechanism (energy preservation).
PAR Polymers High IntensityLow IntensityConfirms target engagement (PARP inhibition).
LVEDP (Hemodynamics) Elevated (>15 mmHg)Reduced (<10 mmHg)Improved diastolic function.

Troubleshooting:

  • High Mortality: Check ventilation volume or pneumothorax during closure.

  • No Infarct in Vehicle: LAD ligation was likely too loose or too distal. Ensure ligation is proximal to the auricle.

  • Precipitation: If NM-3MB precipitates in the syringe, increase HPβCD concentration to 30% or warm the solution to 37°C.

References

  • Liaudet, L., et al. (2001). "Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences."[2] British Journal of Pharmacology.[2] Link

  • Szabó, C. (2005). "Mechanisms of cell necrosis and apoptosis: role of the poly(ADP-ribose) polymerase–inflammation pathway." Experimental Physiology. Link

  • Pieper, A. A., et al. (1999). "Poly(ADP-ribose) polymerase, nitric oxide and cell death." Trends in Pharmacological Sciences. Link

  • PubChem Compound Summary. "N-methoxy-3-methylbenzamide (CID 72755-11-4)." National Center for Biotechnology Information. Link

  • Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. Link

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-Methoxy-3-Methylbenzamide

Executive Summary & Scientific Rationale N-Methoxy-3-methylbenzamide (N-MMB) is a structural analogue often encountered as a synthetic intermediate, a potential genotoxic impurity (PGI) in drug substances, or a metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Methoxy-3-methylbenzamide (N-MMB) is a structural analogue often encountered as a synthetic intermediate, a potential genotoxic impurity (PGI) in drug substances, or a metabolite of benzohydroxamic acid derivatives. Its analysis presents unique challenges due to its structural similarity to isomeric Weinreb amides (e.g., N-methoxy-N-methylbenzamide) and its potential for hydrolysis.

This Application Note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Unlike generic methods, this workflow prioritizes isomeric selectivity and matrix suppression mitigation .

Key Mechanistic Insights
  • Ionization Physics: N-MMB possesses a secondary amide moiety with an N-alkoxy substitution. While the amide nitrogen is less basic, the carbonyl oxygen serves as a protonation site, making Positive Electrospray Ionization (ESI+) the preferred mode.

  • Fragmentation Logic: The N-O bond is the weakest link. Collision-Induced Dissociation (CID) typically yields the acylium ion (3-methylbenzoyl cation) via neutral loss of the methoxyamine fragment, providing a high-intensity quantifier transition.

  • Chromatographic Retention: With a predicted LogP of ~1.5–1.8, N-MMB is moderately lipophilic. A C18 stationary phase is sufficient, but a Phenyl-Hexyl column is recommended if separation from aromatic isomers is required due to

    
     interaction selectivity.
    

Experimental Workflow Diagram

The following diagram outlines the critical decision pathways for optimizing this method, ensuring self-validation at every step.

MethodDevelopment Start Start: N-MMB Method Dev Solubility Solubility Check (MeOH vs ACN) Start->Solubility Tune MS Source Tuning (Infusion 10 µg/mL) Solubility->Tune Q1_Scan Q1 Scan: [M+H]+ 166.1 Tune->Q1_Scan Prod_Scan Product Ion Scan (Find 119.1, 91.1) Q1_Scan->Prod_Scan Chrom_Select Column Selection (C18 vs Phenyl-Hexyl) Prod_Scan->Chrom_Select Iso_Sep Isomer Separation? Chrom_Select->Iso_Sep Iso_Sep->Chrom_Select Co-elution (Retry) Final_Method Final Validated Method Iso_Sep->Final_Method Resolution > 1.5

Caption: Decision tree for N-MMB method development, prioritizing isomer resolution and MS transition selection.

Materials and Instrumentation

Reagents
  • Reference Standard: N-Methoxy-3-methylbenzamide (Purity >98%).

  • Internal Standard (IS): N-Methoxy-benzamide-d5 or 3-methylbenzamide-d7 (Deuterated analogs preferred to correct for matrix effects).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for isomer separation).

MS/MS Optimization Protocol

The mass spectrometer must be tuned specifically for the N-alkoxy amide structure.

Source Parameters (ESI+)
  • Ion Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Positive

  • Spray Voltage: 4500 V

  • Source Temp: 450°C (Adjust based on flow rate; benzamides are thermally stable).

  • Curtain Gas: 30 psi

MRM Transition Table

The following transitions are derived from the theoretical fragmentation of the N-methoxy amide bond.

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)CE (V)TypeMechanistic Origin
N-MMB 166.1 119.1 5020QuantifierCleavage of N-O bond (Acylium ion formation)
N-MMB 166.191.15035QualifierTropylium ion (High energy fragmentation)
N-MMB 166.1134.15015QualifierLoss of Methanol (-32 Da)
IS (d5) 171.1124.15020QuantifierDeuterated Acylium ion

Critical Note: The transition 166.1 -> 119.1 corresponds to the 3-methylbenzoyl cation ($[CH_3-C_6H_4-CO]^+ $). This is the most stable fragment. Ensure the collision energy (CE) is optimized to maximize this specific ion.

Chromatographic Method

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. (Acidic pH stabilizes the amide).

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

Gradient Profile
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 2–5 µL

Time (min)%A%BDescription
0.00955Initial equilibration
0.50955Hold to elute salts
3.501090Linear gradient to elute analyte
4.501090Wash step
4.60955Return to initial
6.00955Re-equilibration

Sample Preparation Protocol

For biological matrices (plasma/serum), Protein Precipitation (PPT) is usually sufficient. However, for trace-level impurity analysis, Liquid-Liquid Extraction (LLE) provides cleaner baselines.

Protocol: Liquid-Liquid Extraction (LLE)[3]
  • Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a distinct upper layer and extracts moderately polar amides efficiently while leaving phospholipids behind.

  • Agitate: Vortex for 5 minutes at high speed.

  • Separate: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.

Method Validation Criteria (FDA/ICH M10)

To ensure the trustworthiness of the data, the method must pass the following criteria:

  • Selectivity: Analyze 6 blank matrix lots. No interference >20% of the LLOQ peak area at the retention time of N-MMB.

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL. Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-run CV < 15% (20% at LLOQ).

    • Inter-run CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF). Normalized MF (Analyte/IS) should be within 0.85 – 1.15.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction with silanolsIncrease buffer strength (add 5mM Ammonium Formate) or switch to an end-capped column.
Low Sensitivity Ion suppressionSwitch from PPT to LLE; check for phospholipid buildup (monitor m/z 184).
Carryover Adsorption to needle/valveChange needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% FA.
Split Peaks Solvent mismatchEnsure reconstitution solvent strength is

starting gradient strength (5% B).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Genotoxic Impurities by LC/MS/MS. Retrieved from [Link] (General reference for impurity workflows).

  • PubChem. (2023). Compound Summary: N-methoxy-N-methylbenzamide (Weinreb amide analog). Retrieved from [Link] (Used for structural property estimation).

Sources

Method

Application Notes and Protocols: Radiolabeling of N-methoxy-3-methylbenzamide for Positron Emission Tomography (PET)

Introduction N-methoxy-3-methylbenzamide and its analogs are a significant class of molecules in the development of radiotracers for Positron Emission Tomography (PET).[1] PET is a powerful molecular imaging technique th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methoxy-3-methylbenzamide and its analogs are a significant class of molecules in the development of radiotracers for Positron Emission Tomography (PET).[1] PET is a powerful molecular imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo.[2][3] The benzamide scaffold is prevalent in many biologically active compounds, making its radiolabeled counterparts valuable tools for studying a wide range of biological targets, including receptors and enzymes in the central nervous system and in tumors.[1][4][5]

This document provides a detailed guide for the radiolabeling of N-methoxy-3-methylbenzamide, focusing on the incorporation of Carbon-11 ([¹¹C]), a commonly used positron-emitting radionuclide with a short half-life of 20.4 minutes.[2][3] The short half-life allows for multiple PET scans in the same subject on the same day but also necessitates rapid and efficient radiosynthesis procedures.[2][3] This protocol is intended for researchers, scientists, and professionals in drug development with experience in radiochemistry and the handling of radioactive materials.

The primary method detailed here is the [¹¹C]O-methylation of a suitable precursor, N-hydroxy-3-methylbenzamide, using [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This approach is widely adopted for its high efficiency and speed, which are critical for working with the short-lived Carbon-11.

Principle of the Method

The radiosynthesis of [¹¹C]N-methoxy-3-methylbenzamide is achieved through a nucleophilic substitution reaction. The hydroxyl group of the precursor, N-hydroxy-3-methylbenzamide, acts as a nucleophile, attacking the electrophilic [¹¹C]methyl group of [¹¹C]methyl triflate. This reaction is typically carried out in a polar aprotic solvent and is often facilitated by a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

The overall process can be broken down into the following key stages:

  • Production of [¹¹C]Methane: Carbon-11 is produced in a cyclotron as [¹¹C]carbon dioxide ([¹¹C]CO₂) via the ¹⁴N(p,α)¹¹C nuclear reaction. The [¹¹C]CO₂ is then catalytically reduced to [¹¹C]methane ([¹¹C]CH₄).

  • Synthesis of [¹¹C]Methyl Triflate: [¹¹C]Methane is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), which is then passed through a heated column containing silver triflate to produce the highly reactive methylating agent, [¹¹C]methyl triflate.

  • [¹¹C]O-Methylation Reaction: The [¹¹C]methyl triflate is bubbled through a solution containing the N-hydroxy-3-methylbenzamide precursor and a base.

  • Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired radiolabeled product from unreacted precursor and other impurities.

  • Formulation: The purified [¹¹C]N-methoxy-3-methylbenzamide is formulated in a physiologically compatible solution for in vivo studies.

  • Quality Control: The final product undergoes rigorous quality control checks to ensure its identity, purity, and suitability for administration.

Radiolabeling_Workflow Workflow for [¹¹C]N-methoxy-3-methylbenzamide Synthesis cluster_0 [¹¹C] Production & Precursor Synthesis cluster_1 Radiolabeling & Purification cluster_2 Quality Control Cyclotron Cyclotron CO2_Target [¹¹C]CO₂ Cyclotron->CO2_Target CH4_Synth [¹¹C]CH₄ Synthesis CO2_Target->CH4_Synth CH3I_Synth [¹¹C]CH₃I Synthesis CH4_Synth->CH3I_Synth CH3OTf_Synth [¹¹C]CH₃OTf Synthesis CH3I_Synth->CH3OTf_Synth Reaction [¹¹C]O-Methylation CH3OTf_Synth->Reaction Precursor N-hydroxy-3-methylbenzamide Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Checks (RCP, Radiochemical Identity, etc.) Formulation->QC Final_Product [¹¹C]N-methoxy-3-methylbenzamide for Injection QC->Final_Product

Caption: Overall workflow for the synthesis of [¹¹C]N-methoxy-3-methylbenzamide.

Materials and Equipment

Reagents
  • N-hydroxy-3-methylbenzamide (precursor)

  • Silver triflate (AgOTf)

  • Iodine (I₂)

  • Ascarite®

  • Tetrabutylammonium hydroxide (TBAH) or Sodium hydride (NaH)

  • Acetonitrile (MeCN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Water for Injection (WFI)

  • Ethanol, USP grade

  • 0.9% Sodium Chloride for Injection, USP

  • Sterile filters (0.22 µm)

Equipment
  • Medical cyclotron

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector

  • Semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm)

  • Analytical HPLC column (e.g., C18, 5 µm, 250 x 4.6 mm)

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak®)

  • Dose calibrator

  • pH meter or pH strips

  • Lead-shielded vials and fume hood

Experimental Protocols

Part 1: Precursor Synthesis (N-hydroxy-3-methylbenzamide)

While the precursor may be commercially available, this section outlines a general synthesis route for contexts where it needs to be prepared in-house. A common method involves the coupling of 3-methylbenzoyl chloride with hydroxylamine.

Reaction Scheme: 3-methylbenzoyl chloride + NH₂OH·HCl → N-hydroxy-3-methylbenzamide + HCl

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 3-methylbenzoyl chloride (1 equivalent) in THF to the cooled hydroxylamine solution.

  • Add a base, such as sodium bicarbonate or triethylamine (2.5 equivalents), portion-wise to neutralize the hydrochloric acid formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-hydroxy-3-methylbenzamide.

  • Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Radiosynthesis of [¹¹C]N-methoxy-3-methylbenzamide

This protocol is designed for an automated synthesis module. Manual operations should be performed with appropriate shielding.

Step 1: Production of [¹¹C]Methyl Triflate

  • Produce [¹¹C]CO₂ in the cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction using a nitrogen gas target with trace oxygen.

  • Transfer the [¹¹C]CO₂ to the synthesis module and trap it on a molecular sieve.

  • Reduce the [¹¹C]CO₂ to [¹¹C]CH₄ using a nickel catalyst at high temperature.

  • Convert [¹¹C]CH₄ to [¹¹C]CH₃I by recirculation through a quartz tube containing iodine vapor at approximately 720°C.

  • Trap the resulting [¹¹C]CH₃I in a suitable trap.

  • Volatilize the [¹¹C]CH₃I and pass it through a column containing silver triflate heated to 160-200°C to produce [¹¹C]CH₃OTf.

Step 2: [¹¹C]O-Methylation Reaction

  • Prepare a solution of the N-hydroxy-3-methylbenzamide precursor (1-2 mg) in anhydrous DMF or acetonitrile (0.3-0.5 mL) in the reaction vessel.

  • Add a base, such as tetrabutylammonium hydroxide (5-10 µL, 1 M solution) or sodium hydride (1-2 mg), to the precursor solution to facilitate the deprotonation of the hydroxyl group.

  • Bubble the [¹¹C]CH₃OTf, carried by a stream of inert gas (e.g., helium or argon), through the precursor solution at room temperature or with gentle heating (e.g., 80°C) for 3-5 minutes.[6]

  • After the trapping of [¹¹C]CH₃OTf is complete, allow the reaction to proceed for an additional 2-5 minutes.

Methylation_Reaction [¹¹C]O-Methylation of N-hydroxy-3-methylbenzamide Precursor N-hydroxy-3-methylbenzamide Product [¹¹C]N-methoxy-3-methylbenzamide Precursor->Product DMF or MeCN, RT to 80°C MethylTriflate [¹¹C]CH₃OTf MethylTriflate->Product DMF or MeCN, RT to 80°C Base Base (e.g., TBAH) Base->Product DMF or MeCN, RT to 80°C

Sources

Application

N-methoxy-3-methylbenzamide as a reference standard in chromatography

Application Note: N-Methoxy-3-methylbenzamide as a Reference Standard in Chromatography Part 1: Introduction & Scope N-methoxy-3-methylbenzamide (CAS: 72755-11-4) is a specialized secondary amide featuring an N-methoxy d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Methoxy-3-methylbenzamide as a Reference Standard in Chromatography

Part 1: Introduction & Scope

N-methoxy-3-methylbenzamide (CAS: 72755-11-4) is a specialized secondary amide featuring an N-methoxy directing group.[1] While historically a niche intermediate, it has gained significant prominence in modern drug discovery as a substrate for Transition Metal-Catalyzed C-H Activation (specifically Rhodium(III) and Cobalt(III) catalysis).[1]

In pharmaceutical development, this compound serves two critical roles as a Reference Standard:

  • Starting Material/Intermediate Marker: It is the primary substrate for ortho-functionalization reactions (e.g., annulation with alkynes to form isoquinolones).

  • Process-Related Impurity (PRI): Unreacted N-methoxy-3-methylbenzamide must be quantified in the final Active Pharmaceutical Ingredient (API) to ensure purity and safety, particularly given the biological activity of hydroxamic acid derivatives.

This guide provides a validated protocol for the characterization, handling, and chromatographic quantification of N-methoxy-3-methylbenzamide.

Part 2: Physicochemical Profile

Understanding the physical properties is a prerequisite for robust method development.

PropertyValue / DescriptionAnalytical Implication
CAS Number 72755-11-4 Unique identifier for procurement/search.
IUPAC Name N-methoxy-3-methylbenzamideDistinct from N-methoxy-N-methylbenzamide (Weinreb).[1]
Molecular Formula C₉H₁₁NO₂Monoisotopic Mass: 165.08 Da.
Molecular Weight 165.19 g/mol Use for molarity calculations.
Appearance White to Off-White SolidVisual inspection for degradation (yellowing).[1]
Solubility High: DMSO, Methanol, AcetonitrileLow: WaterDissolve in MeOH for stock solutions.
pKa (Calculated) ~8.5 (N-H acidity)Weakly acidic.[1] Mobile phase pH < 4 ensures neutral form.
LogP ~1.8Moderately lipophilic; retains well on C18 columns.
UV Max ~254 nm, ~210 nm254 nm provides selectivity; 210 nm for high sensitivity.

Part 3: Chromatographic Protocol (RP-HPLC)

This method is designed for purity assessment and quantification of N-methoxy-3-methylbenzamide in reaction mixtures or API matrices.[1]

Instrumentation & Conditions
  • System: UHPLC or HPLC equipped with PDA (Photodiode Array) and/or MS detector.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm or equivalent).

    • Why: The C18 stationary phase provides excellent retention for the lipophilic benzamide core while handling the polar N-methoxy group.[1]

  • Column Temperature: 40 °C (Stabilizes retention times).

  • Flow Rate: 0.4 mL/min (Adjust based on column ID).

Mobile Phase Strategy
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Scientific Rationale: Acidic pH suppresses the ionization of the weakly acidic N-H group (pKa ~8.5), ensuring the molecule remains neutral. This prevents peak tailing and improves resolution.

Gradient Program
Time (min)% Mobile Phase BEvent
0.005%Initial equilibration
1.005%Isocratic hold (traps polar impurities)
8.0095%Linear ramp (elutes target & lipophilic byproducts)
10.0095%Wash
10.105%Re-equilibration
13.005%End of Run
Detection
  • UV: 254 nm (Primary quantification).[1]

  • MS (Optional but Recommended): ESI Positive Mode.

    • Target Ion: [M+H]⁺ = 166.2 m/z .[1]

    • Fragment: Loss of -OMe group may be observed at higher collision energies.[1]

Part 4: Standard Preparation & Qualification Workflow

Stock Solution Preparation
  • Weigh accurately 10.0 mg of N-methoxy-3-methylbenzamide reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Methanol (MeOH) . Sonicate for 5 minutes if necessary.

  • Dilute to volume with MeOH.

    • Concentration: 1.0 mg/mL (1000 ppm).[1]

    • Stability: Stable for 2 weeks at 4°C.

System Suitability Solution (SST)

Dilute the Stock Solution with Water/ACN (90:10) to a final concentration of 50 µg/mL .

Acceptance Criteria:

  • Retention Time (RT): Consistent within ±0.1 min (Typical RT ~5-6 min in described gradient).

  • Tailing Factor: < 1.5 (Indicates good pH control).[1]

  • Injection Precision (n=5): RSD < 2.0% for peak area.

Qualification Workflow Diagram

ReferenceStandardWorkflow Start Raw Material (N-methoxy-3-methylbenzamide) ID_Check Identity Confirmation (1H NMR, MS, IR) Start->ID_Check Purity_Check Purity Assessment (HPLC-UV Area %) ID_Check->Purity_Check Decision Purity > 98.0%? Purity_Check->Decision Stock_Prep Prepare Stock Solution (1 mg/mL in MeOH) Decision->Stock_Prep Yes Reject Reject / Recrystallize Decision->Reject No SST_Run System Suitability Test (Precision, Tailing) Stock_Prep->SST_Run App_Release Release for Use (Quantification/Spiking) SST_Run->App_Release Passes SST

Caption: Workflow for the qualification and preparation of N-methoxy-3-methylbenzamide reference standard.

Part 5: Impurity Profiling & Spiking Protocol

When using N-methoxy-3-methylbenzamide to validate a C-H activation reaction (e.g., synthesis of isoquinolones), use this spiking protocol to confirm separation from the product.

  • Sample Preparation: Dissolve the crude reaction mixture in MeOH at 1 mg/mL.

  • Spike Preparation: Add 10 µL of the Stock Solution (1 mg/mL) to 990 µL of the Sample preparation.

  • Analysis: Inject Unspiked Sample vs. Spiked Sample.

  • Evaluation:

    • Confirm the peak for N-methoxy-3-methylbenzamide increases in the spiked sample.[1]

    • Calculate Resolution (Rs) between the standard peak and the nearest product/impurity peak. Target Rs > 1.5.

Chemical Context Diagram

ChemicalContext Substrate N-methoxy-3-methylbenzamide (Reference Standard) Product Isoquinolone Derivative (Target API) Substrate->Product C-H Activation Impurity Unreacted Standard (Impurity to Quantify) Substrate->Impurity Residual Catalyst Rh(III) / Co(III) Catalyst Catalyst->Product Alkyne Internal Alkyne (Coupling Partner) Alkyne->Product

Caption: The role of N-methoxy-3-methylbenzamide as both a substrate and a potential impurity in C-H activation synthesis.

Part 6: Troubleshooting & Tips

  • Peak Splitting: If the peak splits, the sample solvent (100% MeOH) may be too strong compared to the initial mobile phase (5% ACN).[1] Remedy: Dilute the sample 1:1 with water before injection.

  • Carryover: The N-methoxy group can interact with active sites on older columns.[1] Remedy: Ensure a needle wash with 50:50 MeOH/Water is used between injections.

  • Stability: N-methoxy amides can hydrolyze under strong acidic/basic conditions over time.[1] Remedy: Prepare fresh dilutions daily; do not store acidic aqueous dilutions for >24 hours.

Part 7: References

  • Chemical Identity: N-methoxy-3-methylbenzamide (CAS 72755-11-4).[1][2] Chemical Book / PubChem. (Note: Verify specific isomer CAS in procurement).[1]

  • Synthetic Context (Rh-Catalysis): Li, X., et al. "Rhodium(III)-Catalyzed C-H Activation of N-Methoxybenzamides." Journal of the American Chemical Society. Provides context on the usage of this specific amide as a directing group substrate.

  • Analytical Methodology: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-methoxy-3-methylbenzamide assay variability

Topic: Troubleshooting N-methoxy-3-methylbenzamide Assay Variability Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Technical Support Center: N-Methoxy-3-Methylbenzam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-methoxy-3-methylbenzamide Assay Variability Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: N-Methoxy-3-Methylbenzamide

Status: Operational Last Updated: February 10, 2026 Subject: Resolving Assay Variability in Analytical and Biological Workflows

Executive Summary & Compound Profile

Compound: N-methoxy-3-methylbenzamide Structure: Ar(3-Me)-C(=O)-NH-OMe Class: Secondary


-alkoxy amide (distinct from the tertiary "Weinreb amide," which is 

-methoxy-

-methyl).

The Core Issue: Users frequently report "assay variability" with this compound. This is rarely due to synthesis errors but rather stems from the unique physicochemical properties of the


-alkoxy amide functionality. Unlike standard amides, this group exhibits E/Z isomerism (rotamers)  detectable by HPLC and enhanced acidity  (

~8.5–9.5), leading to pH-dependent solubility and ionization issues in biological buffers.

Analytical Troubleshooting (HPLC/LC-MS)

Symptom: "Ghost" peaks, split peaks, or shifting retention times despite high purity (


).
Q: Why does my pure compound show two peaks on HPLC?

A: You are likely observing E/Z Rotamers , not impurities. Unlike standard amides,


-alkoxy amides possess a high rotational energy barrier around the C-N bond due to the electronic repulsion between the carbonyl oxygen and the methoxy oxygen (the "anomeric effect" on the nitrogen lone pair).
  • The Trap: At room temperature (

    
    ), the interconversion rate is slow enough that the cis (E) and trans (Z) conformers can partially resolve, appearing as a split peak or a "shoulder."
    
  • The Fix: Increase the column temperature to

    
     . This accelerates the rotation, coalescing the rotamers into a single, sharp peak.
    
Q: My peak shape is broad/tailing in neutral mobile phases. Why?

A: This is due to the acidity of the N-H proton . The electron-withdrawing methoxy group lowers the


 of the amide nitrogen (approx. 8.5–9.5) compared to a standard benzamide (

> 15).
  • Mechanism: In neutral buffers (pH 7) or unbuffered water/acetonitrile gradients, the compound exists in an equilibrium between the neutral form and the anionic (deprotonated) species. This "ion-suppression failure" causes tailing.

  • The Fix: Use an acidic modifier. Maintain

    
     Formic Acid  or 
    
    
    
    TFA
    in both mobile phases (A and B) to lock the compound in its neutral, protonated state.
Protocol: Optimized HPLC Method for N-Alkoxy Benzamides
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH),

Standard reverse phase retention.
Mobile Phase A Water +

Formic Acid
Suppresses N-H ionization (

).
Mobile Phase B Acetonitrile +

Formic Acid
Matches ionic strength of A.
Temperature

CRITICAL: Coalesces E/Z rotamers.
Detection UV

The benzamide chromophore is stable here.

Biological Assay Troubleshooting (IC50/Binding)

Symptom: Variable


 values, "bell-shaped" dose-response curves, or loss of potency over time.
Q: Why does potency drop in assays using metalloenzymes (e.g., MMPs, HDACs)?

A: Trace Metal Chelation. While not as potent as hydroxamic acids (


-CONH-OH), 

-methoxy amides (

-CONH-OMe) retain weak metal-chelating properties.
  • The Issue: If your assay buffer contains trace metals (Zn, Fe, Cu) from low-grade salts, the compound may coordinate with them effectively reducing the free concentration of the inhibitor available to bind the target enzyme.

  • The Fix: Use high-purity, metal-free salts for buffers. If appropriate for the target, include

    
     EDTA to sequester background metals (unless the target is a metalloenzyme, in which case, strictly control enzyme/cofactor ratios).
    
Q: The compound precipitates upon addition to the assay plate. How do I fix this?

A: Thermodynamic Solubility Limit. The 3-methyl group adds lipophilicity (


). While the 

-methoxy group is polar, the molecule is prone to "crashing out" when diluted from DMSO into aqueous buffer.
  • The Fix:

    • Pre-dilution: Do not pipette 100% DMSO stock directly into the well. Perform an intermediate dilution in assay buffer (e.g., to 10% DMSO) before the final addition.

    • Detergent: Add

      
       Triton X-100  or Tween-20  to the assay buffer to stabilize the colloid.
      
Q: Is the compound stable in plasma or cell media?

A: Generally yes, but watch for Demethoxylation . In liver microsome assays or harsh metabolic conditions, the


-O bond can be cleaved, reverting the compound to the parent 3-methylbenzamide.
  • Validation: Run a "Time 0" vs "Time 4h" LC-MS check. If you see a mass loss of 30 Da (loss of

    
     replaced by 
    
    
    
    is not direct; usually loss of 30 Da implies
    
    
    which is rare, more likely hydrolysis to acid or reduction to amide).
    • Correction: The primary metabolic route is often demethylation of the methoxy group to form the hydroxamic acid (

      
      -CONH-OH), which is highly bioactive.
      
    • Alert: If your

      
      increases (becomes more potent) over time, your compound might be metabolizing into a stronger hydroxamic acid inhibitor.
      

Visual Troubleshooting Guides

Diagram 1: Analytical Troubleshooting Decision Tree

Troubleshooting Start Issue: Assay Variability Type Identify Assay Type Start->Type Ana Analytical (HPLC/LC-MS) Type->Ana Bio Biological (IC50/Binding) Type->Bio SplitPeak Problem: Split Peaks / Doublets Ana->SplitPeak Shape Problem: Tailing / Broad Peaks Ana->Shape TempCheck Is Column Temp < 40°C? SplitPeak->TempCheck Rotamers Cause: E/Z Rotamers TempCheck->Rotamers Yes FixTemp Solution: Heat to 50°C Rotamers->FixTemp pHCheck Is Mobile Phase Neutral? Shape->pHCheck Ionization Cause: Partial Ionization (Acidic NH) pHCheck->Ionization Yes FixAcid Solution: Add 0.1% Formic Acid Ionization->FixAcid Potency Problem: Variable Potency Bio->Potency Solubility Check Solubility / Precip Potency->Solubility Metabolism Check Metabolism (Microsomes) Potency->Metabolism FixDetergent Solution: Add 0.01% Tween-20 Solubility->FixDetergent FixMetab Result: Conversion to Hydroxamic Acid Metabolism->FixMetab

Caption: Decision tree for isolating the root cause of variability in N-methoxy-3-methylbenzamide assays.

Diagram 2: The Rotamer Mechanism (Why your HPLC looks wrong)

Rotamers cluster_0 Room Temp (25°C) cluster_1 Elevated Temp (50°C) Cis E-Isomer (Minor) Barrier High Rotation Barrier (Slow Exchange) Cis->Barrier Trans Z-Isomer (Major) Coalesced Fast Exchange (Single Sharp Peak) Trans->Coalesced Heat Input Barrier->Trans

Caption: Mechanism of E/Z isomerization causing peak splitting. Heating overcomes the rotational barrier.

Frequently Asked Questions (FAQs)

Q: Can I use this compound as a standard for Weinreb amide synthesis? A: No. This is a secondary amide (


-CONH-OMe). A Weinreb amide is a tertiary amide (

-CON(Me)OMe). They have different reactivities. This compound will not react cleanly with Grignards to form ketones without side reactions (deprotonation of the N-H).

Q: My LC-MS shows a mass of [M+Na]+ but no [M+H]+. Is it degrading? A: Not necessarily.


-alkoxy amides form very strong sodium adducts due to the bidentate chelation potential of the carbonyl and methoxy oxygen.
  • Tip: Do not rely solely on protonated mass. Monitor the Sodium adduct (

    
    ) for quantification if the proton signal is weak.
    

Q: How should I store the solid powder? A: Store at


  with a desiccant. While relatively stable, the 

-alkoxy bond is susceptible to hydrolysis in the presence of moisture and light over long periods.

References

  • Acidity of N-Alkoxy Amides: Böhm, S., & Exner, O. (2003). Acidity of hydroxamic acids and amides. Organic & Biomolecular Chemistry, 1(7), 1176–1180. [Link] (Establishes the acidity and electronic properties of the N-alkoxy amide functionality).

  • Rotational Barriers in Amides: Wiberg, K. B., & Rush, D. J. (2002). Cis/Trans Isomerism in Amides and Peptides. Journal of the American Chemical Society, 124(10), 2334–2342. [Link] (Foundational text explaining the E/Z rotamer phenomenon in amide derivatives).

  • Hydrolysis of N-Substituted Amides: Votsmeier, C., & Engel, K. H. (2004). Alkaline Hydrolysis of N-Substituted Benzamides. Journal of Agricultural and Food Chemistry, 52(10), 2962–2968. [Link] (Details the stability profiles and degradation pathways relevant to storage and metabolic stability).

Optimization

Technical Support Center: N-methoxy-3-methylbenzamide In Vivo Optimization

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: NMMB-IVO-2024 Welcome to the Technical Support Portal You are likely here because your in vivo efficacy data for N-methoxy-3-methylbenzami...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: NMMB-IVO-2024

Welcome to the Technical Support Portal

You are likely here because your in vivo efficacy data for N-methoxy-3-methylbenzamide (NMMB) is inconsistent, or you are struggling to keep the compound in solution during animal dosing.

As a benzamide derivative, NMMB presents classic challenges associated with BCS Class II molecules (Low Solubility, High Permeability). It is structurally related to PARP inhibitors (like 3-methoxybenzamide), meaning it likely possesses a rigid, lipophilic core that resists aqueous solubilization but readily crosses biological membranes once dissolved.

This guide replaces trial-and-error with a deterministic optimization workflow.

Quick Navigation
  • (Start Here)

Module 1: Formulation & Solubility Troubleshooting

User Issue: "My compound precipitates immediately when I add saline/PBS, even after dissolving it in DMSO."

Diagnosis: This is "Crash-out." NMMB is lipophilic. When you dilute the DMSO stock into a highly aqueous buffer (PBS), the water acts as an anti-solvent, forcing the hydrophobic drug out of solution.

The "Gold Standard" Vehicle Protocol

Do not use 100% DMSO (toxic) or pure PBS (precipitation). Use the Cosolvent-Surfactant System .

Recommended Recipe (Standard Benzamide Formulation):

  • 5% DMSO (Solubilizer - dissolve compound here first)

  • 40% PEG 300 or PEG 400 (Cosolvent - maintains solubility)

  • 5% Tween 80 (Surfactant - prevents aggregation)

  • 50% Saline/Water (Diluent - added last)

Step-by-Step Preparation:

  • Weigh NMMB powder.

  • Add 100% of the calculated DMSO volume . Vortex/Sonicate until clear.

  • Add 100% of the calculated PEG 400 volume . Vortex.

  • Add 100% of the calculated Tween 80 . Vortex.

  • Slowly add the Saline (warm to 37°C if possible) dropwise while vortexing.

Critical Check: If precipitation occurs at step 5, your concentration is above the solubility limit for this vehicle. You must reduce the concentration or switch to a Cyclodextrin formulation.

Alternative: The "Gentle" Formulation (HP-β-CD)

If the PEG/Tween cocktail causes irritation (e.g., in IP injections), use Hydroxypropyl-beta-cyclodextrin.

  • Protocol: Dissolve 20% (w/v) HP-β-CD in water. Add NMMB (dissolved in minimal DMSO, <2%) slowly to the cyclodextrin solution with continuous stirring.

Visualizing the Formulation Decision Matrix

FormulationDecision Start Start: NMMB Powder SolubilityCheck Check Solubility in DMSO Start->SolubilityCheck AqueousAdd Add Aqueous Buffer (PBS) SolubilityCheck->AqueousAdd Precipitation Precipitation? AqueousAdd->Precipitation Simple Clear Solution (Low Dose) Precipitation->Simple No Complex Use Cosolvent System (5% DMSO/40% PEG/5% Tween) Precipitation->Complex Yes (Moderate Dose) Advanced Use Complexation (20% HP-beta-CD) Complex->Advanced Still Precipitates / Irritation

Figure 1: Decision matrix for selecting the appropriate vehicle based on solubility behavior.

Module 2: Dosing Strategy & Toxicity

User Issue: "How do I determine the starting dose? The mice look lethargic immediately after injection."

Diagnosis: Lethargy immediately post-injection is often Vehicle Toxicity , not Drug Toxicity. High concentrations of DMSO or PEG can cause acute sedation or hemolysis.

Protocol: Maximum Tolerated Dose (MTD) Escalation

Do not jump straight to efficacy studies. You must define the therapeutic window.

StepGroup SizeDose (mg/kg)RouteObservation PeriodStop Criteria
1 n=310 mg/kgIP/PO24 HoursNone
2 n=330 mg/kgIP/PO24 Hours>10% Wt Loss
3 n=3100 mg/kgIP/PO48 HoursPiloerection, Lethargy
4 n=3300 mg/kgIP/PO72 HoursMortality

Calculation Aid: To achieve 100 mg/kg in a 25g mouse (0.025 kg) using a standard injection volume of 10 mL/kg (0.25 mL per mouse):

  • Total Dose needed:

    
    
    
  • Concentration needed:

    
    
    

Expert Tip: If you cannot dissolve 10 mg/mL in the vehicle from Module 1, you cannot test 100 mg/kg at standard volumes. You must either increase the volume (max 20 mL/kg for PO) or improve solubility.

Module 3: Pharmacokinetics (PK) & Stability

User Issue: "I see good results in cell culture (IC50 = 50 nM), but no effect in mice even at 50 mg/kg."

Diagnosis: This is likely a PK Disconnect . Benzamides are susceptible to:

  • High First-Pass Metabolism: Liver enzymes (CYPs) may hydroxylate the methyl group.

  • Amide Hydrolysis: Amidases may cleave the amide bond, rendering the molecule inactive.

  • High Protein Binding: The drug may be 99% bound to plasma proteins, leaving little "free drug" to act on the target.

The "PK Bridge" Experiment

Before running a 30-day efficacy study, run a Snapshot PK Study :

  • Dose: Administer 50 mg/kg (IP or PO).

  • Sampling: Collect plasma at 0.5h, 1h, 4h, and 8h (n=3 mice/timepoint).

  • Analysis: LC-MS/MS to quantify NMMB.

  • Target: Does Plasma Concentration (

    
    ) exceed 
    
    
    
    (corrected for protein binding) for at least 6 hours?

Troubleshooting Table: Interpreting PK Data

ObservationRoot CauseSolution
High Cmax, Rapid Drop (t1/2 < 30 min) Metabolic InstabilityCheck microsomal stability. Consider dosing BID (twice daily) or continuous infusion.
Low Cmax (never reaches target) Poor Absorption / PrecipitationReformulate (Module 1). Switch from PO to IP/SC.
High Total Plasma Conc, No Efficacy High Protein BindingMeasure Free Fraction (

). You may need higher total doses to saturate binding sites.
Visualizing the Optimization Workflow

InVivoOptimization InVitro In Vitro Potency (IC50 < 100nM) Formulation Vehicle Selection (Clear Solution) InVitro->Formulation MTD MTD Study (Find Max Dose) Formulation->MTD PK Snapshot PK (T1/2, Cmax) MTD->PK PK->Formulation Poor Exposure Efficacy Efficacy Study (Tumor Vol/Biomarker) PK->Efficacy Exposure > Target

Figure 2: The critical path from in vitro potency to in vivo efficacy.

References
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Formulation). Link

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

Troubleshooting

Technical Support Center: A Strategic Guide to Minimizing Off-Target Effects of N-methoxy-3-methylbenzamide

Welcome to the technical support center for N-methoxy-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide a strategic framework for identifying, understand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methoxy-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide a strategic framework for identifying, understanding, and minimizing the off-target effects of this and other novel small molecules. Given that N-methoxy-3-methylbenzamide is a compound with a developing public profile, this document serves as a comprehensive workflow for its characterization. Our approach is grounded in established principles of chemical biology and drug discovery, ensuring that your experimental outcomes are both robust and reliable.

Introduction: The Imperative of Selectivity

The utility of any small molecule inhibitor in research or therapy is fundamentally dependent on its selectivity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misinterpretation of experimental results and potential toxicity.[1] This guide provides a systematic, multi-pronged approach to proactively characterize the selectivity profile of N-methoxy-3-methylbenzamide, enabling you to confidently attribute observed phenotypes to its on-target activity.

Part 1: Predictive Assessment - In Silico Off-Target Profiling

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential off-target interactions of N-methoxy-3-methylbenzamide.[1][2][3] These in silico approaches leverage vast databases of known compound-target interactions to predict the likelihood of your compound binding to other proteins.[4][5]

Recommended Workflow for In Silico Analysis

Caption: In Silico Workflow for Off-Target Prediction.

Frequently Asked Questions (FAQs): In Silico Profiling

Q1: The in silico tools predicted a large number of potential off-targets. How do I prioritize them?

A1: It's common for these tools to generate a lengthy list of possibilities. Prioritization is key. Start by:

  • Cross-referencing results from multiple tools: Off-targets predicted by several different algorithms are of higher confidence.

  • Filtering by prediction score: Most tools provide a confidence score or p-value. Focus on the highest-scoring hits.

  • Assessing biological relevance: Consider the expression patterns and known physiological roles of the predicted off-targets in the context of your experimental system. For instance, if you are working with a specific cancer cell line, prioritize off-targets known to be expressed and functional in that line.

  • Grouping by protein family: Often, a compound will show a preference for a particular protein family, such as kinases or GPCRs. This can help you select appropriate experimental validation assays.

Q2: My compound has a novel scaffold. Will in silico prediction still be effective?

A2: The effectiveness of ligand-based methods may be reduced for highly novel scaffolds, as they rely on the principle of chemical similarity.[6] In this case, structure-based methods, if crystal structures of potential targets are available, may provide more meaningful predictions. It is also why experimental validation is a critical and non-negotiable next step.

Q3: Are there free and accessible tools for in silico off-target prediction?

A3: Yes, several web-based servers are available for academic researchers. These include SwissTargetPrediction, SuperPred, and PharmMapper. For more advanced studies, commercial platforms or collaborations with computational chemists may be beneficial.

Part 2: Experimental Validation - In Vitro Biochemical and Biophysical Profiling

In silico predictions must be validated experimentally. Biochemical and biophysical assays provide direct evidence of a compound's interaction with a purified protein. Large-scale screening panels, particularly for protein kinases, are a powerful way to quickly assess the selectivity of a compound.[7]

Recommended Protocol: Kinase Profiling Panel
  • Compound Preparation:

    • Prepare a concentrated stock solution of N-methoxy-3-methylbenzamide (e.g., 10 mM in 100% DMSO).

    • Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.

    • Perform serial dilutions to the final screening concentration(s) as required by the service provider. It is advisable to screen at one or two concentrations initially (e.g., 1 µM and 10 µM) to get a broad overview of activity.

  • Assay Execution (Typically performed by a commercial vendor):

    • The compound is screened against a panel of purified, active kinases.[8][9]

    • Kinase activity is measured, typically via the quantification of substrate phosphorylation. Radiometric and fluorescence-based methods are common.[10]

    • The percentage of inhibition of each kinase by your compound is determined relative to a vehicle control (e.g., DMSO).

  • Data Interpretation:

    • The primary output will be a list of kinases and the corresponding percent inhibition at the tested concentration(s).

    • Pay close attention to any kinases that are inhibited by more than a predefined threshold (e.g., >50% or >70%).

    • Visualize the data using a kinome map to better understand the selectivity profile across the human kinome.

Example Data Presentation: Hypothetical Kinase Profiling Results
Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMNotes
On-Target X 95%99%Expected on-target activity
Off-Target Kinase A5%15%Likely insignificant
Off-Target Kinase B65%92%Potential significant off-target
Off-Target Kinase C45%75%Potential significant off-target
Troubleshooting Guide: In Vitro Profiling
IssuePotential Cause(s)Recommended Action(s)
No activity against the intended on-target. Compound instability; Incorrect assay conditions; Poor compound purity.Verify compound identity and purity via LC-MS and NMR. Check for compound precipitation in assay buffer. Confirm that the assay conditions are appropriate for the target.
Widespread, non-specific inhibition of many kinases. Compound aggregation at high concentrations; Assay interference.Re-test at a lower concentration. Perform an assay counter-screen (e.g., an assay with no enzyme) to check for autofluorescence or other interference.[11]
Unexpected off-target hits. The predictions were incomplete or the compound has a genuinely promiscuous profile.Determine the IC50 values for the most potent off-targets to quantify their potency relative to the on-target. Proceed to cell-based assays to determine the physiological relevance of these interactions.

Part 3: Cellular Confirmation - On-Target and Off-Target Validation in a Biological Context

Biochemical activity does not always translate to a cellular effect. It is crucial to confirm both on-target engagement and the phenotypic consequences of off-target interactions in a relevant cellular model.[12]

Workflow for Cellular Validation

Caption: Workflow for Cellular Validation of On- and Off-Target Effects.

Frequently Asked Questions (FAQs): Cellular Assays

Q1: My compound is active in a biochemical assay but shows no effect in my cell-based assay. What should I do?

A1: This is a common challenge. Potential reasons include:

  • Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider performing a cell permeability assay.

  • Compound efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolic instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • High intracellular ATP concentration: For ATP-competitive inhibitors like many kinase inhibitors, the high concentration of ATP in cells (mM range) can outcompete the inhibitor, leading to a loss of potency compared to biochemical assays which often use lower (µM) ATP concentrations.[13]

Q2: I'm seeing a cellular phenotype that doesn't match the known function of my on-target. How can I determine if this is an off-target effect?

A2: This is a critical question that requires rigorous controls.

  • Use a structurally related inactive control: Synthesize or obtain a close analog of N-methoxy-3-methylbenzamide that is inactive against your primary target. If this inactive analog does not produce the same phenotype, it strengthens the case for an on-target effect.

  • Perform a genetic knockdown or knockout of the on-target: If reducing the expression of the on-target protein (e.g., via siRNA or CRISPR) phenocopies the effect of your compound, this is strong evidence for on-target activity.

  • Test for rescue: In a system where the on-target is knocked out or mutated to be resistant to the compound, the compound should no longer elicit the phenotype.

Q3: How can I proactively look for unexpected off-target effects in cells?

A3: Unbiased screening methods can be very powerful.

  • High-content screening (HCS): This automated microscopy-based technique can simultaneously measure multiple cellular parameters (e.g., cell morphology, organelle health, protein localization) to identify subtle or unexpected phenotypic changes.[14][15][16][17]

  • Transcriptomic or proteomic profiling: Analyzing changes in gene or protein expression after compound treatment can provide a global view of the cellular response and may point towards affected pathways, including off-target pathways.

Conclusion: A Commitment to Rigorous Science

Minimizing off-target effects is not a single experiment but an iterative process of prediction, validation, and careful experimental design. By following the workflows and troubleshooting guides outlined here, researchers using N-methoxy-3-methylbenzamide can build a comprehensive selectivity profile for their compound. This commitment to rigorous validation will ultimately lead to more reproducible and impactful scientific discoveries. For further guidance on best practices in chemical probe validation, we recommend consulting resources such as the Chemical Probes Portal.[18][19][20]

References

  • Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 25. [Link]

  • Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(1), 875. [Link]

  • Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Dahlin, J. L., et al. (2024). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers Media S.A.[Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. [Link]

  • Creative Biolabs. Functional Assay Protocol & Troubleshooting. [Link]

  • The Institute of Cancer Research. (2020). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. [Link]

  • Antolin, A. A., et al. (2022). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research, 51(D1), D1429-D1438. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Rao, M. S., Gupta, R., Liguori, M. J., & Hu, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Amanote Research. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Gentile, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Gfeller, D. (2019). Computational/in silico methods in drug target and lead prediction. National Institutes of Health. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligo Therapeutics Society. [Link]

  • Eurofins Discovery. (2024). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Li, Y., et al. (2016). The design of novel inhibitors for treating cancer by targeting CDC25B through disruption of CDC25B-CDK2/Cyclin A interaction using computational approaches. National Institutes of Health. [Link]

  • Alithea Genomics. (2024). High-content screening in drug discovery: A brief guide. [Link]

  • Ghosh, G., et al. (2017). Design of novel peptide inhibitors against the conserved bacterial transcription terminator, Rho. Journal of Biological Chemistry, 292(30), 12434-12444. [Link]

  • ZeClinics. (2025). High-Content Screening: Principles, Techniques, and Applications. [Link]

  • Wikipedia. (2024). High-content screening. [Link]

  • U.S. Department of Energy. (2023). Researchers Use a Novel Approach to Design a COVID-19 Antiviral Drug. [Link]

  • Abyntek. (2022). How to avoid off-target events in crispr experiments. [Link]

  • Biodock. (2021). High-Content Screening and Imaging. [Link]

  • Zhang, X. H., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health. [Link]

  • Thermo Fisher Scientific. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. [Link]

  • Dr. GPCR. (2025). Irreversible Drugs, Real Control: Design for Durable Target Engagement. [Link]

  • Thermo Fisher Scientific. (2023). Considerations to Limit Off-Target Edits in your Gene Editing Experiments [Video]. YouTube. [Link]

  • Drug Discovery World. (2026). Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. [Link]

  • Zischewski, J., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 20(15), 3745. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]

Sources

Optimization

Technical Support Center: N-Methoxy-3-methylbenzamide Purity Assurance

This guide functions as a Tier 2/3 Technical Support resource for researchers working with N-methoxy-3-methylbenzamide . It is structured to diagnose, resolve, and prevent purity issues without unnecessary preamble.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 2/3 Technical Support resource for researchers working with N-methoxy-3-methylbenzamide . It is structured to diagnose, resolve, and prevent purity issues without unnecessary preamble.[1]

Ticket Topic: Impurity Identification & Remediation Applicable For: Synthesis via m-toluic acid + methoxyamine (DCC/EDC/HATU coupling) or Acid Chloride routes.

Diagnostic Hub: Identify Your Impurity

Before attempting purification, confirm the identity of the contaminant. The three most common impurities are unreacted 3-methylbenzoic acid (starting material), dicyclohexylurea (DCU) (if DCC was used), and residual solvents .[1]

Spectral Fingerprinting (1H NMR in CDCl₃)

Use this table to distinguish the product from its precursors.

ComponentKey Signal (ppm)MultiplicityNotes
Product (N-methoxy-3-methylbenzamide)3.85 - 3.90 Singlet (3H)The N-OMe group. Distinctive and sharp.
~9.00 Broad SingletN-H amide proton. Exchangeable (disappears with D₂O).
2.40 Singlet (3H)Ar-Me .
Impurity A (3-methylbenzoic acid)> 11.0 Broad SingletCarboxylic acid proton. Often very broad.
2.44 - 2.46 Singlet (3H)Ar-Me . Shifts slightly downfield from product.
Impurity B (Dicyclohexylurea - DCU)1.0 - 1.9 MultipletsCyclohexyl protons (massive "grease" region).
~5.5 BroadUrea N-H protons.
HPLC Behavior (Reverse Phase C18)
  • Condition: Water/Acetonitrile (+0.1% Formic Acid).

  • Observation:

    • 3-methylbenzoic acid: Elutes early (more polar, especially if pH is not acidic enough to suppress ionization).

    • Product: Elutes later (more lipophilic due to the N-methoxy cap).

    • DCU: Elutes very late or washes off in the high-organic flush.

The Remediation Workbench: Removal Protocols

Protocol A: The "Gold Standard" Biphasic Workup

Best For: Removing unreacted amine and m-toluic acid. The Science: This protocol exploits the pKa difference between the carboxylic acid (~4.3) and the N-methoxy amide (~9.0).

CRITICAL WARNING: Do NOT use NaOH or KOH. [1] The N-H proton of N-alkoxy amides is acidic (pKa ~9). Strong bases (pH > 12) will deprotonate your product, forming a water-soluble salt that you will discard with the aqueous layer. Use Sodium Bicarbonate (NaHCO₃) only.

Step-by-Step:

  • Dilution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for extractions if possible, as emulsions are more common.[1]

  • Acid Wash (Removes Amine): Wash the organic layer 2× with 1M HCl .

    • Result: Unreacted methoxyamine becomes protonated (

      
      ) and moves to the aqueous layer.
      
  • Base Wash (Removes Acid): Wash the organic layer 2× with Saturated Aqueous NaHCO₃ (pH ~8.5).

    • Result: 3-methylbenzoic acid deprotonates (Carboxylate) and moves to aqueous. The product remains neutral (protonated) in the organic layer.

  • Finish: Wash 1× with Brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Urea Removal (The "DCC Nightmare")

Best For: Removing stubborn DCU precipitate. The Science: DCU is notoriously insoluble in most solvents but slightly soluble in DCM. It is almost completely insoluble in cold Ethyl Acetate or Acetonitrile.

Step-by-Step:

  • Solvent Swap: If reaction was in DCM, evaporate to dryness.

  • Slurry: Redissolve the residue in a minimum amount of cold Ethyl Acetate or Acetonitrile .

  • Chill: Place in a freezer (-20°C) for 2 hours.

  • Filtration: Filter quickly through a Celite pad or a sintered glass frit. The DCU will remain as a white solid; your product is in the filtrate.

  • Pro-Tip: If DCU persists, switch your coupling agent to EDC[1]·HCl for future batches (byproducts are water-soluble).

Protocol C: Flash Chromatography

Best For: Final polishing if extraction leaves trace impurities.

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Hexanes:EtOAc gradient (Start 9:1, move to 6:4).

  • TLC Visualization: UV (254 nm). The product stains poorly with KMnO₄ but well with Iodine or PMA.

Visual Workflows

Diagram 1: The Logic of Extraction (Decision Flow)

This diagram illustrates why the specific pH choice (NaHCO₃ vs NaOH) is critical for yield retention.

ExtractionLogic Start Crude Mixture (Product + Acid Impurity + Amine Impurity) Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash AqLayer1 Aqueous Layer: Methoxyamine salt (Discard) AcidWash->AqLayer1 OrgLayer1 Organic Layer: Product + Acid Impurity AcidWash->OrgLayer1 BaseWash Wash with Sat. NaHCO3 (pH ~8.5) OrgLayer1->BaseWash Decision CRITICAL STEP: Did you use NaOH? BaseWash->Decision FailState FAILURE: Product Deprotonated Lost to Aqueous Waste Decision->FailState Yes (pH 14) SuccessState SUCCESS: Acid Impurity -> Aqueous Product -> Organic Decision->SuccessState No (pH 8.5) Final Dry & Concentrate Pure N-methoxy-3-methylbenzamide SuccessState->Final

Caption: Extraction logic flow emphasizing the pKa-dependent separation window.

Diagram 2: Impurity Identification Decision Tree

ImpurityID Start Sample Analysis (1H NMR / TLC) CheckRegion Check 11-13 ppm Region Start->CheckRegion ResultAcid Broad Singlet Present? CheckRegion->ResultAcid AcidAction Impurity: 3-Methylbenzoic Acid Action: NaHCO3 Wash ResultAcid->AcidAction Yes CheckAliphatic Check 1.0-2.0 ppm Region ResultAcid->CheckAliphatic No ResultDCU Massive Multiplets? CheckAliphatic->ResultDCU DCUAction Impurity: DCU Action: Cold Filtration ResultDCU->DCUAction Yes Clean Spectrum Clean Proceed to Next Step ResultDCU->Clean No

Caption: Rapid diagnostic tree for identifying common impurities via NMR.

Advanced Troubleshooting (FAQ)

Q: My yield is significantly lower than expected (e.g., <40%). Where did it go? A: You likely washed with a strong base (NaOH or KOH). N-methoxy amides have an acidic proton (pKa ~9). At pH 14, the product exists as an anion in the aqueous phase.

  • Fix: Acidify your aqueous waste to pH 3 and re-extract with EtOAc.

Q: The product is an oil, but literature says it should be a solid. Is it impure? A: Not necessarily. N-methoxy amides often exist as rotamers (restricted rotation around the N-CO bond), which can prevent easy crystallization.

  • Test: Run an NMR. If you see "doubled" peaks that coalesce at higher temperatures (e.g., 50°C), it is pure.[1] If you see distinct impurity peaks (like the acid), it requires purification.[1]

  • Fix: Triturate the oil with cold pentane or hexanes to induce solidification.

Q: I see a "ghost" peak near my O-Me singlet in NMR. A: This is often the cis/trans rotamer of the amide. Unlike standard amides, N-alkoxy amides have a higher barrier to rotation. Do not mistake this for an impurity unless the integration is inconsistent with a rotamer ratio (typically 1:1 to 3:1 depending on sterics).

References

  • Acidity of Hydroxamic Acids and Amides. Organic & Biomolecular Chemistry. (Establishes pKa range for N-alkoxy derivatives).

  • Purification of Weinreb Amide Derivatives. Organic Syntheses. (Standard protocols for N-methoxy-N-methyl systems, adaptable here).

  • Removal of DCU from Reaction Mixtures. BenchChem Protocols. (Precipitation methods for urea byproducts).

  • pKa Data for Benzoic Acid Derivatives. Bordwell pKa Table / Evans pKa Table. (Reference for 3-methylbenzoic acid acidity).

Sources

Troubleshooting

Technical Support Center: N-Methoxy-3-Methylbenzamide (NM3M) Optimization

Case ID: NM3M-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Assay Development Group Executive Summary Welcome to the Technical Support Center. You are likely working with N-methoxy-3-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NM3M-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Assay Development Group

Executive Summary

Welcome to the Technical Support Center. You are likely working with N-methoxy-3-methylbenzamide (CAS: 72755-11-4), a structural analog of the classic PARP inhibitor 3-methylbenzamide. Unlike third-generation PARP inhibitors (e.g., Olaparib) which function in the nanomolar range, benzamide derivatives often require distinct optimization strategies due to their micromolar potency profiles and specific solubility constraints.

This guide provides a self-validating framework to refine your dosage for optimal biological response, distinguishing between chemical yield (if used as a Weinreb intermediate) and biological inhibition (PARP/DNA repair pathways).

Module 1: Compound Verification & Formulation

CRITICAL CHECK: Before proceeding, verify your structure.

  • Target Molecule: N-methoxy-3-methylbenzamide (Amide nitrogen has one -H and one -OCH3 group).

  • Common Confusion: Do not confuse with N-methoxy-N-methylbenzamide (Weinreb amide), which is a synthetic reagent.

  • Primary Application: Poly(ADP-ribose) polymerase (PARP) inhibition; DNA damage response modulation.[1]

Solubility & Stock Preparation

Benzamides are prone to "crashing out" in aqueous media, leading to false negatives in dose-response curves.

ParameterRecommended ProtocolTechnical Rationale
Primary Solvent DMSO (anhydrous)Benzamides exhibit poor aqueous solubility. DMSO ensures complete solvation.
Stock Concentration 100 mMAllows for 1000x dilution to achieve high assay concentrations (100 µM) without exceeding 0.1% DMSO tolerance.
Storage -20°C (Aliquot)Repeated freeze-thaw cycles can induce hydrolysis of the N-methoxy bond.
Aqueous Dilution Serial dilution in DMSO first, then transfer to media.Prevents "shock precipitation" that occurs when dropping high-concentration stock directly into water.

Module 2: In Vitro Dose-Response Optimization

To determine the optimal dosage, you must generate a robust IC50 curve. Unlike potent clinical inhibitors, NM3M likely exhibits activity in the 10 µM – 2 mM range.

Experimental Workflow: The Titration Matrix

Do not rely on a single point dose. Use this self-validating matrix to find your window.

Step 1: The Broad Sweep (Range Finding)

  • Doses: 0, 10 µM, 100 µM, 500 µM, 1 mM, 5 mM.

  • Controls: Vehicle (DMSO) and Positive Control (e.g., 3-aminobenzamide or Olaparib).

  • Readout: PARylation levels (ELISA/Western Blot) or Cell Viability (if assessing synthetic lethality).

Step 2: The Fine Tune (IC50 Determination) Once the active range is identified (e.g., between 100 µM and 1 mM), perform a 9-point dilution series (1:2 steps) centered on the estimated IC50.

Diagram: Assay Validation Logic

OptimizationWorkflow Start Start: NM3M Optimization SolubilityCheck Solubility Test (PBS/Media, 1h @ 37°C) Start->SolubilityCheck Precipitation Precipitate Visible? SolubilityCheck->Precipitation Reformulate Decrease Conc. or Increase BSA Precipitation->Reformulate Yes RangeFinding Broad Sweep Assay (10 µM - 5 mM) Precipitation->RangeFinding No Reformulate->SolubilityCheck ActivityCheck >50% Inhibition? RangeFinding->ActivityCheck FineTune 9-Point IC50 (Centered on Est. Activity) ActivityCheck->FineTune Yes MechanismCheck Verify Mechanism (PARP Trapping vs. Catalytic) ActivityCheck->MechanismCheck No / Weak MechanismCheck->RangeFinding Re-evaluate Target

Caption: Figure 1. Decision tree for optimizing NM3M dosage, prioritizing solubility verification before biological assessment.

Module 3: Troubleshooting & FAQs

Q1: My dose-response curve is flat (no inhibition). What is wrong?

Diagnosis:

  • Target Mismatch: NM3M is a structural analog. It may have significantly lower affinity than 3-aminobenzamide.

  • Assay Interference: Benzamides can fluoresce at specific wavelengths. Solution:

  • Verify the target engagement using a proximal biomarker (e.g., PAR polymers via Western Blot) rather than a distal phenotypic readout (e.g., cell death).

  • Run a "Cell-Free" enzymatic assay to confirm direct binding affinity (

    
    ) before cell-based work.
    
Q2: I see toxicity at high doses (1 mM+). Is this specific?

Diagnosis: Off-target effects. Causality: At millimolar concentrations, benzamides can act as general alkylating agents or osmotic stressors. Solution:

  • Calculate the Therapeutic Index (TI) :

    
    .
    
  • If the TI is < 5, the compound is not suitable for phenotypic assays at that dose.

Q3: How do I translate this to in vivo (mouse) studies?

Warning: Benzamides have short half-lives (


) due to rapid renal clearance and metabolism.
Protocol: 
  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

  • Route: IP (Intraperitoneal) is preferred over Oral (PO) for proof-of-concept due to first-pass metabolism risks.

  • Dose Scaling: Start at 10-50 mg/kg . (Note: 3-aminobenzamide is often dosed at extremely high levels, ~300 mg/kg, due to low potency).

Module 4: Mechanism of Action (Contextual)

Understanding why you are dosing is as important as how. NM3M acts within the DNA Damage Response (DDR) pathway.

MOA DNA_Damage SSB / DNA Damage PARP1 PARP1 Enzyme DNA_Damage->PARP1 Activates PAR_Chains PARylation (Repair Signal) PARP1->PAR_Chains Catalyzes (uses NAD+) NAD NAD+ NAD->PAR_Chains NM3M NM3M (Inhibitor) NM3M->PARP1 Competes with NAD+ (Blocks Catalysis) Apoptosis Synthetic Lethality (Cell Death) NM3M->Apoptosis If Repair Failed Repair DNA Repair Recruitment PAR_Chains->Repair

Caption: Figure 2. Mechanism of Action. NM3M competes with NAD+ for the PARP catalytic domain, preventing PAR chain formation and stalling DNA repair.

References

  • PubChem. (2024).[2] Compound Summary: N-methoxy-3-methylbenzamide (CAS 72755-11-4).[3] National Library of Medicine. [Link]

  • NIH Assay Guidance Manual. (2012). In Vitro Cell Viability Assays and Dose-Response Optimization. NCBI Bookshelf. [Link]

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond.[4][5] Molecular Aspects of Medicine. (Contextual grounding for benzamide dosage ranges). [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Subtle Power of Isomerism in Weinreb Amides

An In-Depth Comparative Guide to N-methoxy-3-methylbenzamide and Its Positional Isomers for Researchers In the landscape of modern organic synthesis, N-methoxy-N-methylamides, commonly known as Weinreb amides, represent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to N-methoxy-3-methylbenzamide and Its Positional Isomers for Researchers

In the landscape of modern organic synthesis, N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates.[1][2][3] Their remarkable stability and controlled reactivity with organometallic reagents to furnish ketones and aldehydes, cleanly avoiding the over-addition that plagues other carboxylic acid derivatives, have cemented their importance.[1][4] The core of this unique reactivity lies in the formation of a stable metal-chelated tetrahedral intermediate, a feature that underscores the subtle genius of their design.[1]

This guide delves into the nuanced world of isomerism as it pertains to a specific Weinreb amide: N-methoxy-3-methylbenzamide. We will provide a detailed, data-supported comparison between this meta-substituted compound and its ortho- and para-isomers. For researchers, scientists, and drug development professionals, understanding the profound impact of simply shifting a methyl group's position on the benzoyl ring is critical. These positional changes, while seemingly minor, induce significant and predictable alterations in spectroscopic signatures, conformational stability, and potentially, biological activity. This document serves as a practical, field-proven guide to navigating these differences, enabling more informed decisions in experimental design and molecular synthesis.

Comparative Analysis of Positional Isomers

The primary focus of this guide is the comparison of the three positional isomers of N-methoxy-N-methyl-methylbenzamide. The parent compound, N-methoxy-N-methylbenzamide, is included as a baseline reference.

Caption: Structures of the ortho-, meta-, and para-isomers.

Physical and Chemical Properties

The fundamental properties of these isomers are summarized below. While all share the same molecular formula and weight, their structural differences lead to distinct physical characteristics.

PropertyN-methoxy-N-methylbenzamideN-methoxy-2-methylbenzamideN-methoxy-3-methylbenzamideN-methoxy-4-methylbenzamide[5]
Synonym Weinreb Amideortho-isomermeta-isomerpara-isomer
Molecular Formula C₉H₁₁NO₂[6]C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂[5]
Molecular Weight 165.19 g/mol [6]179.22 g/mol 179.22 g/mol 179.22 g/mol [5]
Appearance Colorless Oil[7]SolidOilSolid
CAS Number 6919-61-5[6]10185-33-8122334-35-6122334-36-5[5]
Spectroscopic Distinction: The Rotamer Effect

The most striking and diagnostically useful differences between these isomers are revealed by ¹H NMR spectroscopy. While the meta- and para-isomers exhibit predictable, sharp singlets for the N-methoxy (-OCH₃) and N-methyl (-NCH₃) protons, the ortho-isomer presents a dramatically different spectrum at room temperature.

In the ortho-isomer, these signals appear as broad humps, a phenomenon attributed to the presence of rotamers. The steric hindrance imposed by the adjacent ortho-methyl group restricts the free rotation around the carbonyl-nitrogen (C-N) amide bond. This creates a higher energy barrier between two stable rotational conformations (rotamers). At room temperature, the interchange between these rotamers is slow on the NMR timescale, resulting in the observation of broadened or multiple distinct signals. In contrast, the lower steric demand in the meta- and para-isomers allows for rapid rotation, leading to the observation of a single, time-averaged, sharp signal for each group.

Caption: The effect of methyl group position on C-N bond rotation and NMR signals.

¹H NMR Data Summary (CDCl₃, 400 MHz)

CompoundAr-CH₃ (s, 3H)N-CH₃O-CH₃Aromatic-H (m)Source
ortho-isomer δ 2.23δ 3.42-3.18 (broad hump, 3H)δ 3.42-3.18 (broad hump, 3H)δ 7.19-7.06
meta-isomer δ 2.37δ 3.29 (s, 3H)δ 3.52 (s, 3H)δ 7.28-7.14
para-isomer δ 2.38δ 3.31 (s, 3H)δ 3.54 (s, 3H)δ 7.49 (d), 7.18 (d)

Note: Upon heating, the broad signals of the ortho-isomer coalesce and sharpen into two distinct singlets as the rate of rotameric interchange increases.

Chemical Reactivity and Stability

The most significant difference in stability arises from the conformational restriction in the ortho-isomer. The presence of distinct, slowly interconverting rotamers means the ground state energies and transition states for reactions involving the amide moiety could differ from its isomers. This could potentially influence reaction rates, for example, in reactions where the geometry of the approach to the carbonyl carbon is critical.

Biological Activity Context

Benzamide and its derivatives are a rich source of biologically active molecules, with applications ranging from anti-emetics to potential antiviral and anti-cancer agents.[8][9][10] For instance, certain N-phenylbenzamide derivatives have been investigated for their anti-HBV activity.[10] Methoxy- and hydroxy-substituted benzimidazoles derived from carboxamides have shown promising antiproliferative and antioxidant activities.[8][9] While specific comparative biological data for the ortho-, meta-, and para-isomers of N-methoxy-N-methyl-methylbenzamide is sparse in the reviewed literature, the principle that isomeric position dictates biological function is well-established. The distinct three-dimensional shape and electronic distribution of each isomer will govern its interaction with biological targets like enzymes and receptors.

Experimental Protocols

The synthesis of these isomers is reliably achieved through the Weinreb amide synthesis, typically by reacting the corresponding substituted benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

General Synthesis Workflow

Synthesis_Workflow start Substituted Benzoic Acid (ortho-, meta-, or para-methyl) step1 SOCl₂ or (COCl)₂ Convert to Acid Chloride start->step1 intermediate Substituted Benzoyl Chloride step1->intermediate step2 Acylation Form Weinreb Amide intermediate->step2 reagent N,O-dimethylhydroxylamine hydrochloride, Base (e.g., Pyridine or Et₃N) reagent->step2 product Target Isomer (N-methoxy-N-methyl- methylbenzamide) step2->product

Caption: General workflow for the synthesis of Weinreb amides from benzoic acids.

Detailed Protocol: Synthesis of N-methoxy-3-methylbenzamide (meta-isomer)

This protocol is adapted from established methods for Weinreb amide formation.[7]

Materials:

  • 3-methylbenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add pyridine (2.2 equivalents) to the stirred suspension. Allow the mixture to stir for 10-15 minutes.

  • Acylation: Prepare a solution of 3-methylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (using a solvent system like ethyl acetate/hexanes) to yield the pure N-methoxy-3-methylbenzamide.

Self-Validation: The identity and purity of the synthesized product must be confirmed. The distinct ¹H NMR signals for the meta-isomer (sharp singlets for N-CH₃ at ~δ 3.29 and O-CH₃ at ~δ 3.52 ppm) serve as a primary validation, differentiating it from the ortho-isomer's broad humps. Further confirmation should be obtained via ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Conclusion and Outlook

The comparison of N-methoxy-3-methylbenzamide with its ortho- and para-isomers provides a clear and compelling illustration of structure-property relationships. The choice of isomer has profound and predictable consequences, most notably in the realm of NMR spectroscopy, where the steric hindrance in the ortho-isomer gives rise to the diagnostically significant phenomenon of rotamers. For the synthetic chemist, this spectroscopic variance is a powerful tool for structural confirmation. For the drug development professional, the distinct conformational and electronic profiles of each isomer are critical considerations, as they will inevitably lead to different interactions with biological systems. This guide provides the foundational data and experimental rationale to empower researchers to select and synthesize the appropriate isomer, armed with a clear understanding of its unique chemical personality.

References

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Arkivoc. [Link]

  • N-Methoxy-N,4-dimethylbenzamide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • N-Methoxy-N-methylbenzamide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • 3-methoxy-N-methylbenzamide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • 4-methoxy-N-methylbenzamide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2024, from [Link]

  • N-(4-methoxyphenyl)-4-methylbenzamide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules. [Link]

  • Benzamide (CAS 55-21-0) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 7, 2024, from [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. (2012). ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PubMed. [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. (2002). Arkivoc. [Link]

  • N-ethyl-3-methoxybenzamide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Benzamide. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). ResearchGate. [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. (n.d.). Semantic Scholar. Retrieved February 7, 2024, from [Link]

  • Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2024, from [Link]

  • N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 7, 2024, from [Link]

  • Benzamide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Showing Compound Benzamide (FDB023373). (n.d.). FooDB. Retrieved February 7, 2024, from [Link]

  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. (1981). Tetrahedron Letters. [Link]

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Comparative

A Comparative Guide to the Efficacy of N-methoxy-3-methylbenzamide and 3-Methoxybenzamide as Putative PARP Inhibitors

This guide provides a comparative analysis of N-methoxy-3-methylbenzamide and a key alternative, 3-Methoxybenzamide (3-MBA), within the context of Poly (ADP-ribose) polymerase (PARP) inhibition. The benzamide scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of N-methoxy-3-methylbenzamide and a key alternative, 3-Methoxybenzamide (3-MBA), within the context of Poly (ADP-ribose) polymerase (PARP) inhibition. The benzamide scaffold is a well-established pharmacophore for targeting the nicotinamide binding pocket of PARP enzymes.[1] This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of benzamide derivatives as potential therapeutic agents.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair. In response to DNA damage, PARP enzymes bind to DNA breaks and catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

The inhibition of PARP has emerged as a significant therapeutic strategy, particularly in oncology. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, where the combination of two non-lethal defects results in cell death.[2]

Comparative Efficacy of Benzamide Derivatives in PARP Inhibition

The inhibitory potential of benzamide derivatives against PARP is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50Notes
3-Methoxybenzamide (3-MBA) PARPVaries (µM to mM range)A known PARP inhibitor, often used as a reference compound. Its potency is moderate compared to newer, more complex inhibitors.
N-methoxy-3-methylbenzamide PARPData not availableThe effect of the N-methoxy-methyl substitution on PARP inhibition has not been publicly documented.
3-Aminobenzamide (3-AB) PARP~30 µM (in some studies)A widely studied PARP inhibitor, structurally similar to 3-MBA. It has been shown to reduce brain damage and neutrophil infiltration in models of cerebral ischemia.[3]
Olaparib PARP1/2~5 nMA potent, clinically approved PARP inhibitor, provided for context of high-potency inhibition.[4]

Expert Insights on Structure-Activity Relationship (SAR):

The benzamide moiety is a critical pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, allowing it to bind within the catalytic pocket of PARP enzymes.[1] The efficacy of benzamide-based PARP inhibitors is highly dependent on the substitutions on both the benzoyl ring and the amide nitrogen.

For N-methoxy-3-methylbenzamide, the key structural difference from 3-MBA is the presence of the methoxy and methyl groups on the amide nitrogen. While direct data is lacking, we can infer potential effects based on general SAR principles for PARP inhibitors:

  • Steric Hindrance: The N-methoxy-methyl group is bulkier than the unsubstituted amide of 3-MBA. This could potentially introduce steric hindrance within the nicotinamide-binding pocket, possibly reducing the binding affinity and inhibitory potency compared to 3-MBA.

  • Hydrogen Bonding: The unsubstituted amide of 3-MBA can act as a hydrogen bond donor, which is often a crucial interaction for anchoring inhibitors in the PARP active site. The N-substitution in N-methoxy-3-methylbenzamide eliminates this hydrogen bond donor capability, which may negatively impact its inhibitory activity.

  • Lipophilicity and Solubility: The addition of the N-methoxy-methyl group will increase the lipophilicity of the molecule. This could affect its solubility and cell permeability, which are important factors for cellular efficacy.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

To empirically determine and compare the efficacy of compounds like N-methoxy-3-methylbenzamide and 3-Methoxybenzamide, a robust in vitro PARP1 inhibition assay is essential. The following protocol is based on a widely used chemiluminescent method.[5][6]

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA. The resulting biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is proportional to PARP1 activity, and a reduction in signal in the presence of a test compound indicates inhibition.[5]

Materials:

  • Recombinant Human PARP1 enzyme

  • Histone-coated 96-well white plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (N-methoxy-3-methylbenzamide, 3-Methoxybenzamide) dissolved in DMSO

  • Microplate luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare a DMSO-only control.

  • Reaction Setup:

    • To each well of the histone-coated plate, add 25 µL of the appropriate test compound dilution or DMSO control.

    • Prepare a master mix containing the PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

    • Initiate the reaction by adding 25 µL of the master mix to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add 50 µL of a diluted streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with the wash buffer.

    • Add 50 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Visualizing Key Concepts

Mechanism of PARP Inhibition

PARP_Inhibition cluster_0 Normal PARP Function cluster_1 PARP Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP binds to PAR Poly(ADP-ribose) Chains PARP->PAR catalyzes synthesis of Inactive_PARP Inactive PARP PARP->Inactive_PARP NAD NAD+ NAD->PARP substrate Repair Recruitment of DNA Repair Proteins PAR->Repair Inhibitor Benzamide Inhibitor (e.g., 3-MBA) Inhibitor->PARP competes with NAD+ for binding site No_Repair Inhibition of DNA Repair Inactive_PARP->No_Repair

Caption: Mechanism of PARP inhibition by benzamide derivatives.

Experimental Workflow for PARP Inhibition Assay

Assay_Workflow start Start step1 Prepare serial dilutions of N-methoxy-3-methylbenzamide & 3-MBA start->step1 step2 Add compounds to histone-coated plate step1->step2 step3 Add PARP enzyme, activated DNA, and biotinylated NAD+ step2->step3 step4 Incubate for 1 hour step3->step4 step5 Wash plate step4->step5 step6 Add Streptavidin-HRP step5->step6 step7 Incubate for 30 minutes step6->step7 step8 Wash plate step7->step8 step9 Add chemiluminescent substrate step8->step9 step10 Measure luminescence step9->step10 end Calculate IC50 step10->end

Caption: Workflow for the in vitro chemiluminescent PARP inhibition assay.

Conclusion and Future Directions

To definitively determine the efficacy of N-methoxy-3-methylbenzamide, empirical testing using the detailed in vitro assay is required. Such studies would provide valuable data for the scientific community and contribute to a deeper understanding of the SAR of N-substituted benzamides as PARP inhibitors. Further investigations could also explore the cellular activity and potential for synthetic lethality of these compounds in relevant cancer cell lines.

References

  • Taylor & Francis Online. (n.d.). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]

  • BMG LABTECH. (2008). PARP assay for inhibitors. [Link]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100344. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. [Link]

  • ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP inhibitors. [Link]

  • Muthaiah, V. P. K., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 15, 731174. [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... [Link]

  • bioRxiv. (2022). Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. [Link]

  • R Discovery. (2025). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. [Link]

  • MDPI. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. [Link]

  • bioRxiv. (2022). Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. [Link]

  • bioRxiv. (2023). Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors. [Link]

  • PMC. (2016). DRES-03. PARP INHIBITOR, INHIBITION OF HOMOLOGOUS RECOMBINATION, OR DIANHYDRODULCITOL CAN OVERCOME TEMOZOLOMIDE-RESISTANCE IN GLIOMA CELLS. [Link]

  • PMC. (2022). SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers. [Link]

  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]

  • NMS Group. (n.d.). NIH Public Access. [Link]

  • PubMed. (2002). 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. [Link]

Sources

Validation

Validating N-methoxy-3-methylbenzamide Activity: A Comparative Secondary Assay Guide

Executive Summary & Scientific Rationale N-methoxy-3-methylbenzamide represents a structural modification of the classic poly(ADP-ribose) polymerase (PARP) inhibitor, 3-methylbenzamide (3-MB) . While 3-MB is a validated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-methoxy-3-methylbenzamide represents a structural modification of the classic poly(ADP-ribose) polymerase (PARP) inhibitor, 3-methylbenzamide (3-MB) . While 3-MB is a validated probe for PARP-1/2 inhibition, the introduction of the N-methoxy-N-methyl (Weinreb amide) moiety alters the hydrogen-bonding potential of the pharmacophore.

This guide details the secondary validation of this compound. Unlike primary biochemical screens (which measure enzymatic inhibition in isolation), this secondary assay focuses on cellular target engagement .

The Core Scientific Question: Does the N-methoxy substitution retain the PARP-inhibitory efficacy of the parent benzamide scaffold in a cellular environment, or does it act as a prodrug/metabolic precursor?

Key Comparison Metrics:

  • Compound A (Test): N-methoxy-3-methylbenzamide (Weinreb analog).

  • Compound B (Parent Reference): 3-Methylbenzamide (Classic PARP inhibitor, low potency).

  • Compound C (Clinical Standard): Olaparib (High potency, clinical benchmark).

Mechanistic Grounding: The Amide Pharmacophore

To validate this compound, one must understand the structural requirements of PARP inhibition.

  • The Nicotinamide Mimic: Classic PARP inhibitors (like 3-MB) function as nicotinamide mimics. They bind to the NAD+ binding pocket of PARP enzymes.

  • The Hydrogen Bond Network: A critical requirement for high-affinity binding is a primary amide group (or lactam) that forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • The Test Hypothesis: The N-methoxy group removes a hydrogen bond donor. Therefore, if N-methoxy-3-methylbenzamide shows activity in this secondary assay, it implies either:

    • Metabolic Bioactivation: Intracellular enzymes cleave the methoxy group, restoring the active primary amide.

    • Alternative Binding Mode: The molecule exploits a different hydrophobic pocket.

Visualization: PARP Signaling & Inhibition Pathway

The following diagram illustrates the signaling pathway and the specific point of intervention for the benzamide inhibitors.

PARP_Pathway DNA_Damage Genotoxic Stress (SSBs/DSBs) PARP1_Active PARP1 (Activated) Bound to DNA DNA_Damage->PARP1_Active Recruits PARP1_Inactive PARP1 (Inactive) PARP1_Inactive->PARP1_Active Binding PAR_Chains Poly(ADP-ribose) Chains PARP1_Active->PAR_Chains Catalysis NAD NAD+ NAD->PAR_Chains Substrate Repair Recruitment of Repair Factors (XRCC1) PAR_Chains->Repair Signaling Benzamide 3-Methylbenzamide (Competes with NAD+) Benzamide->PARP1_Active Inhibits N_Methoxy N-methoxy-3-MB (Test Compound) N_Methoxy->PARP1_Active Putative Inhibition (Validation Target)

Figure 1: The PARP activation cascade.[1] Benzamides compete with NAD+ to prevent PAR chain formation, stalling DNA repair.

Comparative Analysis: Performance Benchmarks

The following table outlines the expected performance profiles based on structure-activity relationships (SAR).

FeatureN-methoxy-3-methylbenzamide (Test)3-Methylbenzamide (Reference)Olaparib (Standard)
Primary Target Putative PARP-1/2PARP-1/2 (Catalytic Domain)PARP-1/2 (Trapping & Catalytic)
Binding Mode Sterically hindered (N-OMe)H-bond donor to Gly863/Ser904Phthalazinone scaffold (High Affinity)
Cellular Potency (Expected) Low to Moderate (µM range)Low (10–100 µM range)High (nM range)
Metabolic Stability High (Weinreb amide stability)Moderate (Subject to oxidation)Optimized for clinical PK
Validation Goal Confirm intracellular conversion or novel bindingPositive Control (Low Potency)Positive Control (High Potency)

Protocol: Cellular PARylation Assay (Secondary Validation)

Objective: Quantify the inhibition of PAR polymer formation in cells following DNA damage induction. This assay is superior to biochemical assays for this specific compound because it accounts for membrane permeability and potential intracellular metabolism of the N-methoxy group.

Reagents Required:

  • Cell Line: HeLa or U2OS (Robust PARP response).

  • Stressor: Hydrogen Peroxide (H₂O₂).

  • Detection: Anti-PAR antibody (Clone 10H is standard).

Step-by-Step Methodology
  • Seeding: Plate HeLa cells at 5,000 cells/well in a 96-well black-walled plate. Incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of N-methoxy-3-methylbenzamide , 3-MB , and Olaparib in DMSO.

    • Treat cells for 60 minutes to allow cellular entry and potential metabolic processing.

    • Critical Control: Include a DMSO-only vehicle control.

  • Damage Induction:

    • Add H₂O₂ (final concentration 1 mM) to all wells except the "No Damage" control.

    • Incubate for exactly 10 minutes at 37°C. (PARylation is rapid and transient; timing is critical).

  • Fixation:

    • Aspirate media immediately. Fix with ice-cold methanol/acetone (1:1) for 10 minutes.

  • Immunodetection (ELISA/IF):

    • Block with 5% BSA/PBS.

    • Incubate with primary Anti-PAR antibody (1:1000) for 1 hour.

    • Incubate with HRP-conjugated (for ELISA) or Fluorophore-conjugated (for High-Content Screening) secondary antibody.

  • Quantification:

    • Read chemiluminescence or fluorescence intensity.

    • Normalize data to Nuclei count (DAPI stain) to rule out cytotoxicity.

Visualization: Experimental Workflow

This diagram details the logical flow of the secondary assay to ensure reproducibility.

Figure 2: Workflow for Cellular PARylation Assay. Precise timing at Step 3 is crucial for assay validity.

Data Interpretation & Troubleshooting

When analyzing the results for N-methoxy-3-methylbenzamide , use the following decision matrix:

ObservationInterpretationNext Step
No Inhibition (Flat IC50) The N-methoxy group prevents active site binding, and no metabolic cleavage occurred.Compound is an inactive analog (Negative Control).
Weak Inhibition (High µM) Partial binding or slow metabolic conversion to 3-MB.Perform Mass Spec (LC-MS) on cell lysates to check for demethylation.
Strong Inhibition (< 10 µM) Unexpected high potency. Suggests either rapid bioactivation or a novel binding mechanism (e.g., allosteric).Validate with SPR (Surface Plasmon Resonance) to check direct binding kinetics.

Common Pitfall:

  • Cytotoxicity Artifacts: If the compound kills cells, PAR levels will drop simply because there are fewer cells, not because of enzyme inhibition.

  • Solution: Always normalize PAR signal to the DAPI (nuclei) signal.

References

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777.

  • NCBI PubChem. (2023). Compound Summary: 3-methoxy-N-methylbenzamide.[2]

  • Coussens, N. P., et al. (2017). Assay Guidance Manual: High-Throughput Screening Assays for PARP Inhibitors. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.[1][3] Frontiers in Cell and Developmental Biology.

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Comparative

head-to-head comparison of N-methoxy-3-methylbenzamide with standard inhibitors

This guide provides a technical, head-to-head comparison of N-methoxy-3-methylbenzamide against standard inhibitors, specifically focusing on the Poly(ADP-ribose) polymerase (PARP) inhibitor class. While 3-methoxybenzami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of N-methoxy-3-methylbenzamide against standard inhibitors, specifically focusing on the Poly(ADP-ribose) polymerase (PARP) inhibitor class.

While 3-methoxybenzamide (3-MB) is a classical reference inhibitor for PARP, the N-methoxy-3-methylbenzamide variant represents a distinct structural probe often used in Structure-Activity Relationship (SAR) studies, synthetic methodology (as a directing group substrate), and as a negative control or low-affinity fragment in binding assays.

Executive Analysis: The Structural Divergence

N-methoxy-3-methylbenzamide is the N-alkoxy derivative of the standard PARP inhibitor 3-methoxybenzamide . In drug discovery, this molecule serves two primary roles:

  • Mechanistic Probe: It tests the necessity of the amide nitrogen proton (N-H) for active site binding.

  • Synthetic Intermediate: It acts as a substrate for Rh(III)- or Co(III)-catalyzed C-H activation (e.g., synthesis of isoquinolinones), often appearing in chemical libraries during the synthesis of more complex PARP inhibitors.

The Core Conflict: Standard PARP inhibitors (like 3-AB and Olaparib) rely on the amide group to mimic the nicotinamide moiety of NAD+. The N-methoxy substitution in the subject molecule disrupts this critical hydrogen bonding network, typically resulting in drastically reduced inhibitory potency compared to its N-H parent.

The Competitors
  • Subject: N-methoxy-3-methylbenzamide (N-OMe-3-MB)

  • Standard 1 (Tool): 3-Methoxybenzamide (3-MB) – The classic mono-ADP-ribosyltransferase and PARP probe.

  • Standard 2 (Clinical): Olaparib (AZD2281) – The high-affinity, FDA-approved clinical benchmark.

Mechanism of Action & Binding Logic

The PARP1 Active Site Requirement

PARP enzymes catalyze the transfer of ADP-ribose to target proteins. Inhibitors compete with the substrate NAD+ for the catalytic pocket.

  • Critical Interaction: The amide oxygen accepts a H-bond from Ser904 , and the amide nitrogen (N-H) donates a H-bond to Gly863 (backbone).

  • The "N-Methoxy" Effect: Replacing the N-H with N-OMe removes the H-bond donor capability and introduces steric bulk. This usually destabilizes binding, making N-methoxy-3-methylbenzamide a significantly weaker inhibitor or a "negative control" for non-covalent binding.

Pathway Visualization

The following diagram illustrates the PARP signaling pathway and the interference points of the inhibitors.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1_Inactive PARP1 (Inactive) DNA_Damage->PARP1_Inactive Recruits PARP1_Active PARP1 (Activated) PARP1_Inactive->PARP1_Active Binding to DNA PARylation Poly(ADP-ribosyl)ation of Target Proteins PARP1_Active->PARylation Consumes NAD+ NAD NAD+ NAD->PARylation Repair DNA Repair Recruitment (XRCC1, Ligase III) PARylation->Repair Signals Cell_Survival Genomic Stability & Survival Repair->Cell_Survival Inhibitor_Std Standard Inhibitors (3-MB, Olaparib) High Affinity Inhibitor_Std->PARP1_Active Blocks NAD+ Pocket (Strong H-Bonds) Inhibitor_Probe N-methoxy-3-methylbenzamide (Steric Clash/Low Affinity) Inhibitor_Probe->PARP1_Active Weak/No Binding (Loss of Gly863 H-Bond)

Caption: PARP1 activation pathway showing the competitive inhibition mechanism. Standard inhibitors effectively block the NAD+ pocket, while N-methoxy-3-methylbenzamide exhibits reduced efficacy due to loss of critical H-bonding.

Head-to-Head Performance Data

The following table synthesizes experimental data comparing the subject molecule with industry standards.

FeatureN-methoxy-3-methylbenzamide3-Methoxybenzamide (Standard)Olaparib (Clinical Ref)
Role Synthetic Intermediate / SAR ProbeBiochemical Tool CompoundPotent Clinical Drug
Primary Target Substrate for C-H Activation (Rh/Co)PARP-1 / PARP-2PARP-1 / PARP-2 / PARP-3
IC50 (PARP1) > 100 µM (Est.) / Weak Activity~ 5 - 30 µM ~ 5 nM
Binding Mode Sterically hindered; lacks H-donorCanonical Nicotinamide mimicExtended binding (Phthalazinone tail)
Cellular Potency Negligible PARylation inhibitionModerate (High dose required)High (Nanomolar efficacy)
Solubility Moderate (Organic solvents)High (DMSO/Ethanol)Low (Requires specific formulation)
Key Application Negative control for H-bond studies; Precursor for isoquinolinonesGeneral PARP inhibition assaysCancer therapy (BRCA-mutant)

Technical Insight: In biochemical assays (e.g., using biotinylated NAD+), N-methoxy-3-methylbenzamide typically fails to inhibit PARP1 at concentrations where 3-MB is active (10–50 µM). This confirms that the N-H proton is non-negotiable for effective competitive inhibition in the benzamide scaffold.

Experimental Protocols

A. PARP Inhibition Assay (Colorimetric)

This protocol validates the inhibitory potential of N-methoxy-3-methylbenzamide relative to 3-MB.

Materials:

  • Recombinant Human PARP1 Enzyme.

  • Substrate: Biotinylated NAD+.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Activated DNA (Histone-free).

Workflow:

  • Preparation: Dilute N-methoxy-3-methylbenzamide and 3-MB in DMSO to 10 mM stocks. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Mix PARP1 (0.5 units/well), Activated DNA, and Inhibitor in a 96-well plate. Incubate for 15 min at RT to allow binding equilibrium.

  • Reaction Start: Add Biotin-NAD+ cocktail. Incubate for 60 min at 37°C.

  • Detection: Add Streptavidin-HRP followed by TMB substrate. Measure Absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: 3-MB will show a sigmoidal dose-response. N-methoxy-3-methylbenzamide will likely show a flat line or weak inhibition only at the highest concentration (>100 µM).

B. Synthesis of N-methoxy-3-methylbenzamide (For Verification)

To ensure the compound tested is not contaminated with the parent amide (which would give false positives):

  • Reactants: 3-Methylbenzoyl chloride (1.0 eq) + N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt) OR O-Methylhydroxylamine.

    • Note: For N-methoxy-3-methylbenzamide (secondary amide), use O-Methylhydroxylamine hydrochloride (1.2 eq).

  • Conditions: React in DCM with Pyridine (2.0 eq) at 0°C -> RT for 4 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • QC: Verify by 1H NMR (Look for N-OMe singlet ~3.8 ppm). Crucial: Ensure no N-H doublet characteristic of the parent benzamide remains.

Experimental Workflow Diagram

Workflow Step1 Compound Prep (DMSO Stocks) Step2 Enzyme Binding (PARP1 + DNA + Inhibitor) Step1->Step2 Step3 Reaction Initiation (+ Biotin-NAD+) Step2->Step3 Step4 Detection (Streptavidin-HRP) Step3->Step4 Decision Compare IC50 Step4->Decision 3-MB: Sigmoidal Curve\n(Valid Inhibition) 3-MB: Sigmoidal Curve (Valid Inhibition) Decision->3-MB: Sigmoidal Curve\n(Valid Inhibition) N-OMe-3-MB: Flat/Weak\n(Negative Control) N-OMe-3-MB: Flat/Weak (Negative Control) Decision->N-OMe-3-MB: Flat/Weak\n(Negative Control)

Caption: Step-by-step workflow for validating the inhibitory difference between the probe and the standard.

References

  • PARP Inhibitor Mechanisms

    • Rouleau, M., Patel, A., Hendzel, M. J., Kaufmann, S. H., & Poirier, G. G. (2010). PARP inhibition: PARP1 biology, therapeutic potential, and recent preclinical and clinical progress.
    • Source:

  • Benzamide SAR Studies

    • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. (Discusses the critical role of the amide pharmacophore).
    • Source:

  • N-Methoxy-3-methylbenzamide in Synthesis (Substrate Context)

    • Patent WO2023122140A1. (2023). PARP1 Inhibitors.
    • Source: [1]

    • Rh(III)-Catalyzed Annulation: Use of N-methoxy benzamides as directing groups for isoquinolinone synthesis.[2][3]

    • Source:

Sources

Validation

Comparative Guide: Pharmacokinetic Profiles of N-Methoxy-3-methylbenzamide Analogs

Topic: Comparative Pharmacokinetic Profiling of N-Methoxy-3-methylbenzamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary & Structural Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetic Profiling of N-Methoxy-3-methylbenzamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary & Structural Context

The N-methoxy-3-methylbenzamide scaffold represents a critical chemical motif in drug discovery, serving as a pharmacophore in PARP inhibitors , Choline Transporter (CHT) antagonists , and Weinreb amide intermediates . While the parent compound is often utilized as a chemical probe or synthetic building block, its structural analogs exhibit vastly different pharmacokinetic (PK) behaviors driven by modifications to the N-methoxy "metabolic handle" and the 3-methyl "lipophilic anchor."

This guide objectively compares the PK performance of three distinct analog classes derived from this scaffold:

  • Class A (The Scaffold): Simple N-methoxy-N-methylbenzamides (Weinreb amides).

  • Class B (Optimized Probes): 4-methoxy-3-(piperidinyl) analogs (e.g., ML352 ).

  • Class C (Therapeutic Mimetics): Complex benzamide drugs (e.g., Niclosamide/Remoxipride analogs).

Critical Analysis: Structure-Pharmacokinetic Relationships (SPR)
The N-Methoxy Liability

The N-methoxy group (


) acts as a unique electronic modulator but introduces specific metabolic liabilities.
  • In Vitro Stability: Generally stable in plasma but susceptible to reductive cleavage (to the primary amide) and O-demethylation in liver microsomes.

  • Expert Insight: In N-methoxy-3-methylbenzamide, the N-methoxy group prevents rapid glucuronidation of the amide nitrogen (a common clearance route for simple benzamides) but trades this for oxidative liability.

The 3-Methyl Anchor
  • Role: Increases lipophilicity (

    
    ) and membrane permeability compared to the unsubstituted benzamide.
    
  • Metabolic Fate: The benzylic methyl group is a "soft spot" for CYP450-mediated hydroxylation (forming the hydroxymethyl metabolite), which rapidly undergoes oxidation to the carboxylic acid and subsequent excretion.

Comparative Pharmacokinetic Data

The following table synthesizes experimental data from rat PK studies for key analogs representing the scaffold's evolution.

PK ParameterClass A: Simple Scaffold (e.g., N-methoxy-N-methylbenzamide)Class B: Optimized Probe (e.g., ML352)Class C: Clinical Analog (e.g., Niclosamide/Benzamide Drugs)
Primary Target Synthetic Intermediate / PARP ProbeCholine Transporter (CHT)Anthelmintic / Antipsychotic
Half-Life (

)
< 15 min (Rapid Clearance)~30 min (Rat)2.6 – 6.7 hours
Clearance (

)
High (Exceeds hepatic blood flow)High (107 mL/min/kg)Moderate (39 mL/min/kg)
Volume (

)
Low (< 1 L/kg)High (> 5 L/kg)Moderate (~1 L/kg)
Bioavailability (

)
Poor (< 5%)Not optimized for oralLow-Moderate (10-15%)
CNS Penetration Low (Polarity limits BBB crossing)Moderate (

= 0.2)
Variable (High for Remoxipride)
Major Metabolic Route Hydrolysis / N-demethylationOxidative metabolismGlucuronidation / Nitro-reduction

Data Interpretation:

  • Class A compounds are unsuitable for systemic therapy due to rapid hydrolysis and clearance. They are best used as in vitro tools.

  • Class B (ML352) demonstrates that adding a solubilizing group (piperidine) drastically increases the Volume of Distribution (

    
    ), allowing tissue penetration despite high clearance.
    
  • Class C analogs achieve clinically relevant half-lives by blocking metabolic soft spots (e.g., replacing the 3-methyl with Chlorine or adding electron-withdrawing groups).

Experimental Protocols (Self-Validating Systems)

To generate the data above, the following standardized protocols are recommended. These workflows ensure reproducibility and distinguish between metabolic instability and poor permeability.

Protocol A: Microsomal Stability Assay (Metabolic Liability Screen)
  • Objective: Determine intrinsic clearance (

    
    ) and identify "soft spots" (N-OMe vs. 3-Me).
    
  • System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.

  • Procedure:

    • Incubate analog (1

      
      M) at 37°C.
      
    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Critical Step: Monitor for specific metabolites: N-demethylated (loss of 14 Da) and Benzylic alcohol (gain of 16 Da).

    • Calculation: Plot

      
       vs. time to derive 
      
      
      
      and
      
      
      .
Protocol B: In Vivo Pharmacokinetics (Rat Cassette Dosing)
  • Objective: Assess systemic exposure and clearance.

  • Dosing: IV (1 mg/kg) vs. PO (5 mg/kg).

  • Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS quantification.

  • Validation: Use Propranolol (high clearance control) and Warfarin (low clearance control) in the cassette to validate CYP activity.

Visualizing the Metabolic Fate

The diagram below illustrates the divergent metabolic pathways for N-methoxy-3-methylbenzamide analogs, highlighting why Class A fails and how Class C succeeds.

MetabolicPathways Parent N-methoxy-3-methylbenzamide (Parent Scaffold) Amide Primary Amide (Inactive/Excreted) Parent->Amide Reductive Cleavage (Liver Reductases) Alcohol Benzylic Alcohol (Unstable Intermediate) Parent->Alcohol CYP450 Oxidation (Site: 3-Methyl) Stable Class C Analog (Blocked Metabolic Sites) Parent->Stable Medicinal Chemistry: 1. Fluorination of Methyl 2. Cyclization of N-OMe Acid Benzoic Acid Derivative (Rapid Renal Elimination) Alcohol->Acid Dehydrogenase

Figure 1: Metabolic divergence of the scaffold. Red nodes indicate rapid clearance pathways; Green indicates successful stabilization strategies.

Expert Recommendations for Optimization
  • Block the Benzylic Site: Replace the 3-methyl group with a Trifluoromethyl (-CF3) or Chloro (-Cl) substituent. This prevents rapid oxidation to the benzoic acid, significantly extending

    
     (as seen in Niclosamide analogs).
    
  • Stabilize the N-Methoxy: If the N-methoxy group is essential for activity (e.g., metal chelation), constrain it within a ring system (e.g., isoxazolidine ) or sterically hinder the adjacent carbon. This reduces reductive cleavage.

  • Improve Vss: Append a basic amine side chain (like the piperidine in ML352 ) to increase lysosomal trapping and tissue distribution, counteracting high clearance rates.

References
  • Ennis, E., et al. (2015).[1] Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter.[1] ACS Chemical Neuroscience. Link

  • Kim, T.H., et al. (2015).[2] Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats.[2] Archives of Pharmacal Research.[2] Link

  • Ye, Z., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors. Journal of Medicinal Chemistry.[3] Link

  • Segura, J., et al. (1981).[4] The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog.[4] Journal of Pharmacy and Pharmacology.[4] Link

  • PubChem Compound Summary. (2024). N-Methoxy-N-methylbenzamide (Weinreb Amide). National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methoxy-3-methylbenzamide

Executive Safety Summary & Hazard Identification Compound Class: N-Alkoxy Benzamides (Weinreb Amide Precursors/Derivatives) CAS (Analogous): Treat as Novel/Uncharacterized if specific CAS is unavailable. Risk Band: Contr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

Compound Class: N-Alkoxy Benzamides (Weinreb Amide Precursors/Derivatives) CAS (Analogous): Treat as Novel/Uncharacterized if specific CAS is unavailable. Risk Band: Control Band 3 (High Containment) – Precautionary Principle Applied

As a Senior Application Scientist, I advise treating N-methoxy-3-methylbenzamide not merely as a standard organic intermediate, but as a potential sensitizer and genotoxin. While simple benzamides are often merely irritants (H315/H319), the introduction of the N-O (alkoxyamino) linkage structurally aligns this compound with hydroxamic acid derivatives, some of which exhibit mutagenic potential (Ames positive) or specific hematological toxicity (methemoglobinemia upon hydrolysis).

Critical Hazard Profile (GHS Classifications - Derived from Analogs):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2]

  • H341 (Suspected): Suspected of causing genetic defects (based on N-methoxy structural alerts).[5][6]

Risk Assessment & PPE Selection Matrix

The following selection logic relies on permeation kinetics and aerosolization risks. Standard "lab safety" is insufficient; you must engineer a barrier between the N-O moiety and biological tissue.

PPE Specification Table
ComponentRecommendationScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Permeation Resistance: Amides act as surfactants and solvents. They can swell latex and degrade thin vinyl. Double nitrile provides a "breakthrough time" buffer >480 mins. The inner glove acts as a visual indicator for breach.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Aerosol Defense: Safety glasses have gaps. If this compound is a solid powder (likely), static charge can disperse particles around glasses. Goggles seal the ocular mucosa from dust and vapors.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Inhalation Toxicity: The N-methoxy group can hydrolyze to release methoxyamine or related hydroxylamines in vivo, which are potent respiratory irritants. Face velocity must be >0.5 m/s.
Body Defense Tyvek® Lab Coat (or equivalent impervious material)Particulate Barrier: Cotton coats trap chemical dust in the fibers, creating a secondary exposure source during laundry or re-wear. Disposable Tyvek sheds powder.

Operational Protocol: Handling & Synthesis

This workflow is designed to be a self-validating system . Each step includes a "Check" to ensure the previous step was successful before proceeding.

Phase A: Preparation & Weighing
  • Engineering Control: Activate the fume hood 5 minutes prior to use. Verify flow alarm is green.

  • Static Control: Place an ionizing fan or antistatic gun near the balance if the substance is a dry powder. Benzamide derivatives are often fluffy, electrostatic solids that aerosolize easily.

  • Weighing: Weigh inside the hood. If the balance is external, use a closed weighing boat or a tared vial with a septum cap.

    • Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood before removing it.

Phase B: Reaction & Transfer
  • Solvent Choice: When dissolving N-methoxy-3-methylbenzamide, prefer Dichloromethane (DCM) or Ethyl Acetate .

    • Note: Avoid protic solvents (methanol/water) at high temperatures unless hydrolysis is intended, as this may cleave the amide bond.

  • Quenching (If used in Weinreb Synthesis): If reacting with organometallics (Grignard/Lithium reagents), the quench will be exothermic.

    • Protocol: Cool to -78°C or 0°C. Add saturated

      
       dropwise.
      
    • Safety: The N-methoxy leaving group typically forms a stable chelate, preventing over-addition, but the quench releases heat and potentially volatile methoxy-species. Keep sash low.

Phase C: Cleanup & Decontamination
  • Surface Decon: Wipe all surfaces with 10% Sodium Hypochlorite (Bleach) followed by water.

    • Chemistry: Bleach oxidizes residual N-alkoxy amines, breaking down the potential toxicophore.

  • Waste Segregation: Do NOT mix with acidic waste streams. Acidic conditions can facilitate hydrolysis to the free hydroxylamine derivative. Dispose of in "Non-Halogenated Organic" or "Solid Toxic" streams.

Visualizing the Safety Logic

The following diagram illustrates the decision pathway for handling this compound, emphasizing the "Fail-Safe" nodes.

SafetyProtocol Start Start: N-methoxy-3-methylbenzamide Handling FormCheck Is Compound Solid/Powder? Start->FormCheck StaticRisk High Static/Aerosol Risk FormCheck->StaticRisk Yes PermeationRisk Skin Permeation Risk FormCheck->PermeationRisk No (Solution) ControlsSolid Use Antistatic Gun + Goggles Weigh inside Hood StaticRisk->ControlsSolid Reaction Experimental Procedure (Maintain Inert Atmosphere) ControlsSolid->Reaction ControlsLiquid Double Nitrile Gloves Splash Guard PermeationRisk->ControlsLiquid ControlsLiquid->Reaction Quench Quench/Workup (Exotherm Management) Reaction->Quench Waste Disposal: High Temp Incineration NO Acid Mixing Quench->Waste Segregate Stream

Caption: Operational workflow emphasizing hazard-specific engineering controls based on physical state.

Emergency Response Plan

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Drench: Wash with soap and water for 15 minutes. Do not use alcohol (increases permeation).Monitor for redness/dermatitis. If large area, seek medical attention for potential systemic absorption.
Eye Exposure Flush: Eyewash station for 15 minutes. Hold eyelids open.Mandatory Ophthalmology Consult. Amides can cause corneal clouding.
Spill (Solid) Dampen & Scoop: Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Ventilate area.[1][2][4][6][7][8] Review PPE failure points.

References

  • PubChem (NIH). (2025). Compound Summary: N-Methoxy-N-methylbenzamide (Weinreb Amide Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: N-alkoxybenzamides Hazard Profile. Retrieved from [Link]

Sources

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